molecular formula C9H10O3 B156774 Methyl 2-(3-hydroxyphenyl)acetate CAS No. 42058-59-3

Methyl 2-(3-hydroxyphenyl)acetate

Cat. No.: B156774
CAS No.: 42058-59-3
M. Wt: 166.17 g/mol
InChI Key: AMDDOQIUPAINLH-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDOQIUPAINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194899
Record name Methyl 3-hydroxyphenylacetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42058-59-3
Record name Methyl 3-hydroxyphenylacetate
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Record name Methyl 3-hydroxyphenylacetate
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Record name Methyl 3-hydroxyphenyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)acetate from 3-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(3-hydroxyphenyl)acetate, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed herein is the Fischer esterification of 3-hydroxyphenylacetic acid. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of various biologically active molecules and other complex organic structures.[1] Its synthesis from 3-hydroxyphenylacetic acid is a fundamental esterification reaction. 3-Hydroxyphenylacetic acid itself is a metabolite and possesses antioxidant properties.[2][3] The esterification is typically achieved through the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[4][6][7]

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from 3-hydroxyphenylacetic acid and methanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves several key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[4][6]

  • Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][7]

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.[6][7]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, this compound.

To favor the formation of the product, the reaction is often carried out using an excess of the alcohol (methanol) or by removing water as it is formed.[4][5][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Hydrogen Chloride (gas or from acetyl chloride)[8][9][10]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)[11]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenylacetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-30 equivalents).[11] The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.[5] Alternatively, hydrogen chloride gas can be bubbled through the solution, or generated in situ from acetyl chloride and methanol.[9][10]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Allow the reaction to proceed for several hours (e.g., 2-5 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[5][11]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, eluting with a suitable solvent system such as a dichloromethane/methanol mixture.[11] Alternatively, recrystallization from a suitable solvent system like ether/petrol may be employed.[9]

  • Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of hydroxyphenylacetate esters via Fischer esterification, as gathered from various sources.

ParameterValueReference
Reactant Molar Ratio
3-Hydroxyphenylacetic acid1 equivalent[11]
Methanol1-5 equivalents (or used as solvent)[8]
Catalyst
Sulfuric AcidCatalytic amount (e.g., 3 ml for 8g of acid)[5]
p-Toluenesulfonic acidCatalytic amount[8]
Hydrogen ChlorideCatalytic amount[8][9][10]
Reaction Conditions
TemperatureReflux (approx. 65 °C for Methanol)[5]
Reaction Time0.5 - 5 hours[11]
Yield 60 - 96%[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-Hydroxyphenylacetic Acid in Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash_bicarb Wash with NaHCO₃ Solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an organic compound that holds interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which incorporates a phenolic hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological evaluation. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a prospective look at its potential biological activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in research. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C9H10O3[1][2]
Molecular Weight 166.17 g/mol [1][2]
Appearance Clear liquid[1]
Boiling Point 146°C at 14 mmHg
pKa 9.61±0.10 (Predicted)
Purity 95%[1]
Storage Temperature Room Temperature[1]
IUPAC Name This compound[1]
InChI 1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3[1]
InChI Key AMDDOQIUPAINLH-UHFFFAOYSA-N[1]
SMILES COC(=O)CC1=CC(=CC=C1)O

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst.[3]

Materials:

  • 3-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100-mL round-bottomed flask, dissolve 6.1 g of 3-hydroxyphenylacetic acid in 20 mL of methanol.[4]

  • Acid Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while swirling the flask.[4] Alternatively, a solution of hydrogen chloride in methanol can be prepared by adding acetyl chloride (25 ml) to methanol (250 ml).[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 45 minutes to 3 hours.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of water.[4] Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.[4]

  • Shake the funnel to extract the product into the organic layer, venting frequently.[4]

  • Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 25 mL of saturated sodium chloride solution.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.[4]

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants 3-Hydroxyphenylacetic Acid + Methanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Quench Add Water Reflux->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash_NaHCO3 Wash with NaHCO₃ Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Distill/Column Concentrate->Purify Product Product Purify->Product Final Product: This compound G cluster_assays In Vitro Screening cluster_pathways Potential Signaling Pathways Compound This compound Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->Anti_inflammatory Anticancer Anticancer Assays (e.g., Cytotoxicity against cancer cell lines) Compound->Anticancer ROS Reactive Oxygen Species (ROS) Antioxidant->ROS NF_kB NF-κB Pathway Anti_inflammatory->NF_kB Apoptosis Apoptosis Pathways Anticancer->Apoptosis

References

In-Depth Technical Guide: Characterization of Methyl 3-hydroxyphenylacetate (CAS Number: 42058-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Methyl 3-hydroxyphenylacetate (CAS No. 42058-59-3). It includes detailed information on its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and known biological activities.

Chemical Identity and Physicochemical Properties

Methyl 3-hydroxyphenylacetate, also known as methyl 2-(3-hydroxyphenyl)acetate, is an organic compound with the chemical formula C₉H₁₀O₃[1]. It is a methyl ester derivative of 3-hydroxyphenylacetic acid.

Table 1: Physicochemical Properties of Methyl 3-hydroxyphenylacetate

PropertyValueReference
CAS Number 42058-59-3[1]
IUPAC Name This compound[2]
Synonyms Methyl-3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid methyl ester[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Boiling Point 277.7°C at 760 mmHg[2]
Density 1.181 g/cm³[2]
Flash Point 119.2°C[2]
Physical State Liquid
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Spectroscopic Characterization Data

The structural identity of Methyl 3-hydroxyphenylacetate has been confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.80m3HAr-H
~5.50s1HAr-OH
3.70s3H-OCH₃
3.60s2H-CH₂-

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.0C=O (ester)
~156.0Ar-C-OH
~135.0Ar-C
~130.0Ar-CH
~121.0Ar-CH
~116.0Ar-CH
~114.0Ar-CH
~52.0-OCH₃
~41.0-CH₂-

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3370Strong, BroadO-H stretch (phenol)
~3040MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1600, ~1490MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
166High[M]⁺ (Molecular ion)
107High[M - COOCH₃]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Synthesis: Fischer Esterification

Methyl 3-hydroxyphenylacetate can be synthesized via the Fischer esterification of 3-hydroxyphenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid[3].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

G cluster_reactants Reactants cluster_catalyst Catalyst 3-hydroxyphenylacetic_acid 3-Hydroxyphenylacetic Acid Reflux Reflux (65°C, 4-6h) 3-hydroxyphenylacetic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ H2SO4->Reflux Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃, Brine) Reflux->Workup Product Methyl 3-hydroxyphenylacetate Workup->Product

Fischer Esterification Workflow
Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography.

Experimental Protocol:

  • Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-hydroxyphenylacetate.

Analytical Methods

A reverse-phase HPLC method can be used for purity assessment and quantification.

Typical HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic or phosphoric acid). For example, starting with 35% acetonitrile and increasing to 85% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 216 nm

  • Injection Volume: 5-10 µL

GC-MS is suitable for the analysis of this compound, often after derivatization.

Typical GC-MS Conditions:

  • Derivatization: Trimethylsilyl (TMS) ether derivatives can be prepared to improve volatility and chromatographic performance.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium

  • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 50-300).

Biological Activity and Signaling Pathways

Inhibition of Serotonin Transporter (SERT)

Methyl 3-hydroxyphenylacetate has been identified as an allosteric inhibitor of the serotonin transporter (SERT). SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Allosteric inhibitors bind to a site on the transporter that is distinct from the serotonin binding site, modulating the transporter's activity.

G Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Binds to orthosteric site Reuptake Serotonin Reuptake SERT->Reuptake Synaptic_5HT Increased Synaptic Serotonin MHPA Methyl 3-hydroxyphenylacetate (Allosteric Inhibitor) MHPA->SERT Binds to allosteric site MHPA->Reuptake Inhibits Reuptake->Synaptic_5HT Leads to

Mechanism of SERT Inhibition
Modulation of Auxin Signaling in Plants

Phenylacetic acid (PAA), a related compound, is a naturally occurring auxin in plants that regulates various aspects of growth and development[4][5]. Derivatives like Methyl 3-hydroxyphenylacetate can influence auxin signaling pathways. The core of auxin signaling involves the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes[6].

Exogenous application of phenylacetic acid derivatives can lead to their conversion to active auxins like PAA within the plant, thereby promoting auxin signaling and affecting root architecture[6].

G MHPA Methyl 3-hydroxyphenylacetate (Exogenous) PAA Phenylacetic Acid (PAA) (Active Auxin) MHPA->PAA Conversion in vivo TIR1_AFB TIR1/AFB Receptor Complex PAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Gene Expression ARF->Auxin_Genes Activates Root_Development Changes in Root Development Auxin_Genes->Root_Development

Auxin Signaling Pathway Modulation

Safety Information

Based on available safety data sheets, Methyl 3-hydroxyphenylacetate is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Spectroscopic Characterization of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for methyl 2-(3-hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons of the ester group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 (broad s)Singlet1HAr-OH
~7.1-7.2 (t)Triplet1HAr-H
~6.7-6.8 (m)Multiplet3HAr-H
~3.7 (s)Singlet2H-CH₂-
~3.6 (s)Singlet3H-OCH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~172C=O (Ester)
~157Ar-C-OH
~136Ar-C-CH₂
~130Ar-C-H
~120Ar-C-H
~116Ar-C-H
~114Ar-C-H
~52-OCH₃
~41-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (Phenol)
~3050C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1730C=O stretch (Ester)
~1600, ~1480C=C stretch (Aromatic)
~1250C-O stretch (Ester/Phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/zInterpretation
166[M]⁺ (Molecular Ion)
107[M - COOCH₃]⁺
77[C₆H₅]⁺

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1]

  • Data Processing : Process the raw data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.[1]

Infrared (IR) Spectroscopy [1]

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[1]

  • Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[1]

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Mass Spectrometry (MS) [1]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

  • Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.[1]

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Compound Synthesized Compound IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR Functional_Groups Identify Functional Groups IR->Functional_Groups Molecular_Weight Determine Molecular Weight & Formula MS->Molecular_Weight Structural_Framework Elucidate C-H Framework NMR->Structural_Framework Structure_Confirmation Confirm Structure Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation Structural_Framework->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

Navigating the Solubility Landscape of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an aromatic ester of significant interest in pharmaceutical and fine chemical synthesis. Its molecular structure, featuring both a polar phenolic hydroxyl group and a less polar methyl ester group, imparts a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring product purity, and developing effective delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed framework for its determination. It includes a qualitative assessment of its expected solubility in common organic solvents, a robust experimental protocol for quantitative measurement, and a logical workflow to guide solvent selection and solubility determination.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The dual functionality of this compound—a polar hydroxyl group capable of hydrogen bonding and a less polar ester and aromatic ring—suggests a broad but varied solubility in organic solvents. The following table provides a qualitative prediction of its solubility based on these structural features.

Solvent ClassCommon SolventsPredicted Qualitative SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with both the phenolic hydroxyl and ester groups of the solute.
Ketones Acetone, Methyl Ethyl KetoneHighThe carbonyl group of the ketone is a strong hydrogen bond acceptor, interacting favorably with the phenolic hydroxyl group. The alkyl groups can solvate the non-polar parts of the molecule.
Esters Ethyl Acetate, Butyl AcetateModerate to HighAs an ester itself, this compound is expected to be compatible with ester solvents. The polarity is suitable for solvating both functional groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group. The overall lower polarity compared to alcohols and ketones may result in slightly lower solubility.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic ring of the solvents can interact with the phenyl ring of the solute via π-π stacking. However, the high polarity of the hydroxyl group will limit solubility.
Aliphatic Hydrocarbons Heptane, HexaneVery LowThese non-polar solvents lack the ability to form hydrogen bonds or engage in significant polar interactions, making them poor solvents for this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask method followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

  • Vials with screw caps and PTFE septa

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible. ii. Accurately pipette a known volume of the desired organic solvent into each vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). v. Shake the vials at a constant speed for a predetermined equilibration time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

b. Sample Collection and Preparation: i. After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation. iii. Immediately filter the sample through a syringe filter (also pre-heated) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals. iv. Accurately weigh the filtered solution. v. Dilute the filtered solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

c. Quantitative Analysis (HPLC Method as an example): i. Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. iii. Sample Analysis: Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve. iv. Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

3. Data Reporting:

  • Report the mean solubility value and the standard deviation from at least three replicate experiments for each solvent and temperature.

  • Specify the experimental temperature and the analytical method used.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound.

G Workflow for Solubility Determination cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Application A Define Application Requirements (e.g., Reaction, Crystallization, Formulation) B Consult Qualitative Solubility Table & Chemical Principles A->B Guides C Select Candidate Solvents B->C Informs D Perform Isothermal Shake-Flask Experiment C->D Input E Sample and Filter Saturated Solution D->E Equilibrated Mixture F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Analyte Solution G Calculate Solubility (g/100mL, mol/L) F->G Concentration Data H Tabulate and Compare Results G->H Quantitative Data I Select Optimal Solvent for Application H->I Decision Making

Caption: Logical workflow for solubility assessment.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on fundamental chemical principles and established experimental methodologies can provide the necessary insights for its effective use. The qualitative predictions offered in this guide serve as a valuable starting point for solvent screening, and the detailed experimental protocol provides a reliable framework for generating precise quantitative solubility data. By following the logical workflow presented, researchers, scientists, and drug development professionals can confidently navigate the solubility landscape of this important compound, enabling the optimization of their processes and the advancement of their research and development endeavors.

The Unfolding Therapeutic Potential of Hydroxyphenylacetate Esters: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylacetate esters, a class of phenolic compounds, are gaining increasing attention in the scientific community for their diverse and promising biological activities. As derivatives of naturally occurring hydroxyphenylacetic acids, these esters often exhibit enhanced lipophilicity, which can significantly influence their bioavailability and efficacy. This technical guide provides an in-depth exploration of the current understanding of the biological activities of hydroxyphenylacetate esters, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and development in this exciting field.

Core Biological Activities of Hydroxyphenylacetate Esters

Hydroxyphenylacetate esters have been demonstrated to possess a range of biological activities, largely attributable to the phenolic moiety which can act as a potent hydrogen- or electron-donating agent, and the ester group which modulates the compound's physicochemical properties. The primary activities investigated to date include antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of hydroxyphenylacetate esters is one of their most well-documented properties. The presence of hydroxyl groups on the phenyl ring allows these compounds to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a multitude of chronic diseases. The antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Table 1: Antioxidant Activity of Novel Lipophilic Hydroxyalkyl Esters of Hydroxyphenylacetic Acids [1]

CompoundHydroxyphenylacetic Acid MoietyEster MoietyDPPH IC50 (μM)ABTS TEAC (μM)
Hydroxyethyl Esters
2-(3,4-dihydroxyphenyl)acetoxyethanol3,4-dihydroxyphenylacetic acid2-hydroxyethyl14.2 ± 0.50.88 ± 0.04
2-(4-hydroxy-3-methoxyphenyl)acetoxyethanol4-hydroxy-3-methoxyphenylacetic acid2-hydroxyethyl45.3 ± 1.80.18 ± 0.01
Hydroxybutyl Esters
4-(3,4-dihydroxyphenyl)acetoxybutanol3,4-dihydroxyphenylacetic acid4-hydroxybutyl13.1 ± 0.60.90 ± 0.03
4-(4-hydroxy-3-methoxyphenyl)acetoxybutanol4-hydroxy-3-methoxyphenylacetic acid4-hydroxybutyl42.1 ± 1.50.20 ± 0.01
Hydroxyhexyl Esters
6-(3,4-dihydroxyphenyl)acetoxyhexanol3,4-dihydroxyphenylacetic acid6-hydroxyhexyl13.8 ± 0.70.89 ± 0.04
6-(4-hydroxy-3-methoxyphenyl)acetoxyhexanol4-hydroxy-3-methoxyphenylacetic acid6-hydroxyhexyl43.5 ± 1.60.19 ± 0.01
Hydroxyoctyl Esters
8-(3,4-dihydroxyphenyl)acetoxyoctanol3,4-dihydroxyphenylacetic acid8-hydroxyoctyl12.9 ± 0.40.91 ± 0.05
8-(4-hydroxy-3-methoxyphenyl)acetoxyoctanol4-hydroxy-3-methoxyphenylacetic acid8-hydroxyoctyl41.7 ± 1.90.21 ± 0.02

Data presented as mean ± standard deviation (n=3). TEAC: Trolox Equivalent Antioxidant Capacity.

Antimicrobial Activity

The antimicrobial properties of hydroxyphenylacetate esters are of significant interest in the search for new agents to combat drug-resistant pathogens. Their mechanism of action is thought to involve disruption of microbial cell membranes and interference with essential cellular processes. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Butyl Diarylacetates [1]

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (mmol/L)
Butyl bis(3,4-dihydroxyphenyl)acetateStaphylococcus aureus5.0
Escherichia coli10
Butyl (3,4-dihydroxyphenyl)(4-hydroxy-3-methoxyphenyl)acetateStaphylococcus aureus5.0
Escherichia coli10
Butyl (3,4-dihydroxyphenyl)(3-hydroxy-4-methoxyphenyl)acetateStaphylococcus aureus5.0
Escherichia coli10
Butyl bis(4-hydroxy-3-methoxyphenyl)acetateStaphylococcus aureus10
Escherichia coli>10
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Hydroxyphenylacetate esters are being investigated for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While specific IC50 values for a broad range of hydroxyphenylacetate esters are not yet widely available, studies on related phenolic compounds suggest their potential in this area. For instance, the parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines.

Table 3: Potential Anti-inflammatory Activity Markers for Hydroxyphenylacetate Esters

AssayEndpoint MeasuredSignificance in Inflammation
Griess AssayNitric Oxide (NO) production in LPS-stimulated macrophagesInhibition of iNOS activity or expression
COX Inhibition AssayProstaglandin E2 (PGE2) productionInhibition of cyclooxygenase enzymes (COX-1 and COX-2)
LOX Inhibition AssayLeukotriene productionInhibition of lipoxygenase enzymes (e.g., 5-LOX)
ELISA for CytokinesLevels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Modulation of inflammatory signaling pathways
Anticancer Activity

The potential of hydroxyphenylacetate esters as anticancer agents is an emerging area of research. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration at which these compounds inhibit the growth of cancer cells by 50% (IC50). Data on a wide range of hydroxyphenylacetate esters is still limited, but the IC50 values of related phenolic compounds against various cancer cell lines provide a basis for future investigations.

Table 4: Illustrative Anticancer Activity of Phenolic Compounds Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM) - Representative Values
Phenylacetamide DerivativesMCF-7 (Breast)0.7 ± 0.08
MDA-MB-468 (Breast)0.6 ± 0.08
PC-12 (Pheochromocytoma)0.6 ± 0.08
FlavanonesMCF-7 (Breast)7.3 (µg/mL)
HT-29 (Colon)4.9 (µg/mL)
A498 (Kidney)5.7 (µg/mL)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

Antioxidant Activity Assays

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test hydroxyphenylacetate ester in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test hydroxyphenylacetate ester solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • A standard curve is prepared using Trolox (a water-soluble vitamin E analog).

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions:

    • In a 96-well microplate, perform serial two-fold dilutions of the hydroxyphenylacetate ester in the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria without the test compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Anti-inflammatory Activity Assay

Principle: This assay measures the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the hydroxyphenylacetate ester for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • A standard curve is generated using sodium nitrite to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the hydroxyphenylacetate ester for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxyphenylacetate esters are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds, including hydroxyphenylacetate esters, are often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Hydroxyphenylacetate esters may inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB->IkB_p NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_n->Genes HPAE Hydroxyphenylacetate Esters HPAE->IKK Inhibition HPAE->NFkB_n Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by hydroxyphenylacetate esters.

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some phenolic compounds have been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response. 3,4-Dihydroxyphenylacetic acid (DHAA) has been shown to improve gut barrier function by inhibiting the MAPK-MLCK signaling pathway.[2]

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes HPAE Hydroxyphenylacetate Esters HPAE->MAPKK Inhibition

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

Experimental Workflow for In Vitro Screening

A systematic approach is essential for the efficient evaluation of the biological activities of hydroxyphenylacetate esters. The following workflow illustrates a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Hydroxyphenylacetate Esters Primary_Screening Primary Screening: Antioxidant Assays (DPPH, ABTS) Synthesis->Primary_Screening Secondary_Screening Secondary Screening: - Antimicrobial (MIC) - Anti-inflammatory (NO) - Anticancer (MTT) Primary_Screening->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies: - Signaling Pathway Analysis - Enzyme Inhibition Assays - Apoptosis Assays Lead_Identification->Mechanism_Studies In_Vivo In Vivo Studies Mechanism_Studies->In_Vivo

Caption: A logical workflow for the in vitro screening of hydroxyphenylacetate esters.

Conclusion and Future Directions

Hydroxyphenylacetate esters represent a promising class of compounds with a diverse range of biological activities. Their antioxidant and antimicrobial properties are well-supported by quantitative in vitro data, while their anti-inflammatory and anticancer potential warrants further in-depth investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic applications of these fascinating molecules.

Future research should focus on:

  • Expanding the structure-activity relationship (SAR) studies: Synthesizing and evaluating a wider range of hydroxyphenylacetate esters will provide a more comprehensive understanding of how structural modifications influence their biological activities.

  • Generating more quantitative data: There is a clear need for more robust quantitative data, particularly IC50 values, for the anti-inflammatory and anticancer activities of a broad array of hydroxyphenylacetate esters against various cell lines and inflammatory markers.

  • Elucidating detailed mechanisms of action: Further studies are required to precisely delineate the molecular targets and signaling pathways directly modulated by hydroxyphenylacetate esters, distinguishing their effects from their parent acids.

  • In vivo studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of hydroxyphenylacetate esters holds significant promise for the development of novel therapeutic agents to address a variety of human diseases. This technical guide serves as a foundational resource to stimulate and guide these important research endeavors.

References

Stability and Storage of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3). This document synthesizes available data and established scientific principles to guide researchers in the proper handling, storage, and stability assessment of this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from data on similar phenolic esters and outlines best practices based on international guidelines for stability testing.

Physicochemical Properties and Recommended Storage

This compound is a phenolic ester that may present as a clear liquid or a low-melting solid, depending on its purity.[1] Prudent storage is crucial to maintain its integrity for research and development purposes.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
General Storage Store in a cool, dry place.[1]
Container Keep in a tightly closed container.[1]
Temperature Room temperature for routine use. For long-term storage of the pure form, -20°C is recommended, which may extend stability for up to three years. If in a solvent, storage at -80°C may preserve it for up to one year.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.General chemical best practices

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group.

  • Hydrolytic Degradation: In the presence of acidic or basic conditions and moisture, the ester can hydrolyze to form 3-hydroxyphenylacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[2] This can lead to the formation of colored degradation products.

  • Thermal Degradation: As with many organic molecules, exposure to high temperatures can accelerate degradation. For phenolic compounds, thermal degradation can be significant, particularly at temperatures exceeding 80°C.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.

Below is a diagram illustrating the potential degradation pathways.

MHA This compound HPA 3-Hydroxyphenylacetic Acid + Methanol MHA->HPA  Hydrolysis (Acid/Base, H₂O) OxP Oxidized Products MHA->OxP  Oxidation (O₂, Light, Oxidizing Agents)

Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[4]

Forced Degradation Study Protocol

A forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 2: Protocol for Forced Degradation of this compound

Stress ConditionProtocol
Acid Hydrolysis Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol). To 1 mL of this solution, add 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) may be used.[6]
Base Hydrolysis To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Maintain at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. If necessary, a higher concentration of base (e.g., 1 M NaOH) can be used.[6]
Oxidative Degradation To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw samples at intervals and dilute for analysis.[6]
Thermal Degradation Expose the solid compound to dry heat at 80°C for 48 hours. Periodically, dissolve a sample in a suitable solvent and dilute for analysis.[6]
Photodegradation Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be stored in the dark under the same conditions. Analyze both samples after the exposure period.[6]

The following diagram illustrates the workflow for a typical forced degradation study.

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolytic Peak Purity Peak Purity HPLC Analysis->Peak Purity Mass Balance Mass Balance Peak Purity->Mass Balance Degradation Profile Degradation Profile Mass Balance->Degradation Profile Method Validation Method Validation Degradation Profile->Method Validation

Workflow for a forced degradation study.
Proposed Stability-Indicating HPLC Method

Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity)
Injection Volume 10 µL
Column Temperature 25-30 °C

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents. To ensure its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere for long-term storage.

For critical applications in research and drug development, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a robust framework for such an evaluation. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their experimental results.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)acetate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, is a vital tool in the synthesis of biaryl compounds—a structural motif prevalent in pharmaceuticals and functional materials.[1]

Methyl 2-(3-hydroxyphenyl)acetate is a valuable building block in medicinal chemistry, featuring a reactive phenolic hydroxyl group and a methyl ester on a phenylacetate framework. Its utility is significantly enhanced when employed in Suzuki coupling reactions to create more complex molecular architectures. These application notes provide detailed protocols and comparative data for the use of this compound and its derivatives in Suzuki coupling reactions, with a particular focus on applications in drug discovery and development. The presence of both a hydroxyl and a methyl ester group requires careful optimization of reaction conditions to achieve high yields and prevent undesired side reactions, such as ester hydrolysis.

Data Presentation: Comparative Reaction Conditions for Suzuki Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For a substrate such as this compound, which contains both a phenolic hydroxyl group and a methyl ester, the choice of base is particularly critical to avoid hydrolysis of the ester. The following tables summarize various reported conditions for Suzuki couplings of aryl halides with arylboronic acids, providing a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O9012-24~90
24-IodoanisolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O1006-8>90
31-Bromo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2)Dioxane/H₂O1002491-99
42-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O8018~85
5Methyl 2-bromobenzoate3-Hydroxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)80-9012-24High

Table 2: Influence of Reaction Parameters on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(II)-N₂O₂ (1.0)NaHCO₃DMF/H₂O10024Low
2Pd(II)-N₂O₂ (1.0)Na₂CO₃DMF/H₂O10024Moderate
3Pd(II)-N₂O₂ (1.0)K₂CO₃DMF/H₂O10024High
4Pd(II)-N₂O₂ (0.25)K₂CO₃DMF/H₂O10024High (TON=288)[2]
5Pd(II)-N₂O₂ (1.0)K₂CO₃DMF/H₂O12024High

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction involving a derivative of this compound. These protocols are based on established literature procedures and should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-(3-bromophenyl)acetate with an Arylboronic Acid

Materials:

  • Methyl 2-(3-bromophenyl)acetate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Reaction monitoring apparatus (e.g., TLC, GC-MS, or LC-MS)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-bromophenyl)acetate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed 4:1:1 solvent mixture of toluene, ethanol, and deionized water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biphenyl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., methyl 2-(3-bromophenyl)acetate) (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • PdCl₂(dppf) (0.1 equivalents)

  • 2 M Potassium Carbonate (K₂CO₃) solution (10 equivalents)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vials

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vial, combine the aryl halide (1.0 eq.), the arylboronic acid (1.5 eq.), and PdCl₂(dppf) (0.1 eq.).

  • Solvent and Base Addition: Add N,N-dimethylacetamide and the 2 M K₂CO₃ solution. Ensure that no solid is present to avoid localized heating.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 20 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the desired product.[3]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl R¹-Pd(II)Ln-R² pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst inert Establish Inert Atmosphere (Ar/N₂) add_catalyst->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir (Monitor by TLC/LC-MS) add_solvent->react workup Cool, Dilute with Organic Solvent and Water react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product Isolated Biaryl Product purify->product PI3K_Pathway cluster_synthesis Synthesis of Inhibitor Precursor cluster_pathway PI3K/Akt/mTOR Signaling Pathway start This compound Derivative (Aryl Halide) suzuki Suzuki Coupling + Arylboronic Acid start->suzuki biaryl Biaryl Intermediate suzuki->biaryl modification Further Functionalization biaryl->modification inhibitor PI3K/mTOR Inhibitor modification->inhibitor PI3K PI3K inhibitor->PI3K inhibits mTOR mTOR inhibitor->mTOR inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

References

Application Notes: Synthesis of Bioactive Compounds from Methyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(3-hydroxyphenyl)acetate is a versatile bifunctional building block for the synthesis of a wide range of bioactive compounds. Its structure contains two key reactive sites: a phenolic hydroxyl group and a methyl ester.[1] These functional groups provide convenient handles for chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery and development. This molecule serves as a valuable starting material for creating analogues of natural products and for conducting structure-activity relationship (SAR) studies in medicinal chemistry.[1] Potential applications for its derivatives include the development of anti-inflammatory agents and central nervous system (CNS) drugs.[1]

General Synthetic Strategies

The primary synthetic routes for derivatizing this compound involve reactions at the phenolic hydroxyl group or the methyl ester. The hydroxyl group can be readily alkylated or acylated to introduce various side chains, which can modulate properties like solubility and target engagement. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester analogues.

G start This compound node_hydroxyl Phenolic -OH Modification start->node_hydroxyl node_ester Methyl Ester Modification start->node_ester reagent_hydroxyl Alkylation (R-X, Base) Acylation (R-COCl) node_hydroxyl->reagent_hydroxyl product_ethers Ether & Ester Derivatives node_hydroxyl->product_ethers Synthesis of Bioactive Scaffolds step_hydrolysis 1. Hydrolysis (LiOH, NaOH) node_ester->step_hydrolysis product_acid 3-Hydroxyphenylacetic Acid step_hydrolysis->product_acid step_coupling 2. Amide Coupling (R-NH2) product_acid->step_coupling product_amides Amide Derivatives step_coupling->product_amides Synthesis of Novel Amides G node_acid 3-Hydroxyphenylacetic Acid node_mix Mix Reactants in THF at 0 °C node_acid->node_mix node_diol Alkanediol (e.g., 1,4-Butanediol) node_diol->node_mix node_reagents DIAD or DEAD Triphenylphosphine (PPh3) Anhydrous THF node_reagents->node_mix node_reaction Stir at Room Temperature (Monitor by TLC) node_mix->node_reaction node_workup Workup & Purification (Column Chromatography) node_reaction->node_workup node_product Hydroxyalkyl 2-(3-hydroxyphenyl)acetate node_workup->node_product G upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) upstream->receptor Activates downstream Downstream Signaling Cascade (e.g., MAPK/ERK) receptor->downstream Phosphorylates atp ATP atp->receptor Binds to Active Site inhibitor Synthesized Inhibitor (Derivative of Starting Material) inhibitor->receptor Blocks ATP Binding response Cellular Response (Proliferation, Inflammation) downstream->response

References

Application Notes: Methyl 2-(3-hydroxyphenyl)acetate as a Versatile Building Block for the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting the estrogen receptor (ER). Its structure, featuring a reactive phenolic hydroxyl group and a modifiable ester moiety, makes it an ideal starting material for the construction of complex molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Selective Estrogen Receptor Modulator (SERM) with a benzothiophene core, a class of compounds known for their tissue-specific estrogenic and anti-estrogenic activities. SERMs have significant therapeutic applications in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.

Key Applications in Medicinal Chemistry

The structural features of this compound allow for its elaboration into various drug scaffolds. The primary application explored in these notes is its use as a precursor for the synthesis of benzothiophene-based SERMs, analogous to the FDA-approved drug Raloxifene. The synthesis leverages the phenylacetic acid core for the construction of the key 2-arylbenzothiophene skeleton.

Experimental Protocols

This section details a representative, multi-step synthesis of a hypothetical SERM, SERM-1 , starting from this compound. The protocol is based on established synthetic methodologies for related compounds.

Overall Synthetic Scheme:

G A This compound B Methyl 2-(3-methoxyphenyl)acetate (Protection) A->B C 2-(3-Methoxyphenyl)acetic acid (Saponification) B->C D α-(4-Methoxyphenylthio)-3-methoxyacetophenone (Intermediate) C->D Thionyl chloride, 4-methoxythiophenol E 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Cyclization) D->E Polyphosphoric acid, Heat F [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (Friedel-Crafts Acylation) E->F G SERM-1 [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (Demethylation) F->G G cluster_0 Bone Tissue cluster_1 Breast Tissue SERM SERM ER_bone Estrogen Receptor (ER) SERM->ER_bone Binds to ER ER_breast Estrogen Receptor (ER) SERM->ER_breast Binds to ER Coactivator_Recruitment Co-activator Recruitment ER_bone->Coactivator_Recruitment Conformational Change Gene_Transcription_Agonist Gene Transcription Coactivator_Recruitment->Gene_Transcription_Agonist Promotes Agonist_Effect Agonist Effect (Anti-resorptive) Gene_Transcription_Agonist->Agonist_Effect Leads to Corepressor_Recruitment Co-repressor Recruitment ER_breast->Corepressor_Recruitment Conformational Change Gene_Transcription_Antagonist Gene Transcription Corepressor_Recruitment->Gene_Transcription_Antagonist Inhibits Antagonist_Effect Antagonist Effect (Anti-proliferative) Gene_Transcription_Antagonist->Antagonist_Effect Leads to

"application of methyl 2-(3-hydroxyphenyl)acetate in the synthesis of anti-inflammatory agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined below detail a potential synthetic route to produce non-steroidal anti-inflammatory drug (NSAID) analogs, specifically targeting the inhibition of cyclooxygenase (COX) enzymes. Furthermore, standard biological assays to evaluate the anti-inflammatory efficacy of the synthesized compounds are described.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its reactive functional groups: a phenolic hydroxyl, a methyl ester, and an active methylene group. These sites allow for diverse chemical modifications to generate a library of compounds with potential therapeutic applications. The structural motif of a phenylacetic acid derivative is central to many NSAIDs, which primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[1][2][3] This document outlines a synthetic strategy to leverage this compound for the creation of novel arylpropionic acid derivatives, a prominent class of NSAIDs, and details the subsequent evaluation of their anti-inflammatory properties.

Synthetic Approach: From this compound to a Fenoprofen Analog

A plausible synthetic route involves a three-step process to convert this compound into a 2-(3-alkoxyphenyl)propanoic acid, an analog of the known NSAID, fenoprofen. This strategy includes O-alkylation of the phenolic hydroxyl, α-methylation of the ester, and subsequent hydrolysis to the carboxylic acid.

Diagram of the Synthetic Workflow

G A This compound B O-Alkylation A->B C Methyl 2-(3-(alkoxy)phenyl)acetate B->C D α-Methylation C->D E Methyl 2-(3-(alkoxy)phenyl)propanoate D->E F Hydrolysis E->F G 2-(3-(alkoxy)phenyl)propanoic Acid (Fenoprofen Analog) F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 activation COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2, etc.)->Inflammation (Pain, Fever, Swelling) Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) PLA2 PLA2 Inflammatory Stimuli (LPS, Cytokines)->PLA2 PLA2->Phospholipids Synthesized Analog Synthesized Analog Synthesized Analog->COX-2 Inhibition

References

Synthetic Routes to Novel Kinase Inhibitors Using Methyl 2-(3-hydroxyphenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material. The methodologies outlined herein focus on the strategic functionalization of this precursor to generate a variety of heterocyclic scaffolds known to be effective against key kinases implicated in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

Introduction

This compound is a readily available starting material that offers multiple reaction sites for chemical modification. Its phenolic hydroxyl group, ester functionality, and activated methylene group can be selectively manipulated to construct complex molecular architectures. This allows for the systematic exploration of the chemical space around the 3-alkoxyphenylacetamide core, a recurring motif in a number of potent kinase inhibitors. The synthetic routes described below are designed to be adaptable, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Core Synthetic Strategies

Two primary strategies are presented for the elaboration of this compound into potential kinase inhibitors. The first involves the initial O-alkylation of the phenolic hydroxyl group, followed by modification of the ester and subsequent cyclization to form various heterocyclic cores. The second strategy focuses on direct amide coupling of the corresponding carboxylic acid, followed by functionalization of the phenol.

Strategy 1: O-Alkylation Followed by Amidation and Cyclization

This strategy leverages the nucleophilicity of the phenolic hydroxyl group for the introduction of diverse side chains, which can be crucial for targeting the ATP-binding pocket of kinases.

Workflow for Strategy 1

Synthetic Strategy 1 start This compound o_alkylation O-Alkylation (e.g., Mitsunobu Reaction) start->o_alkylation Introduce diverse R groups hydrolysis Ester Hydrolysis o_alkylation->hydrolysis amide_coupling Amide Coupling (EDC/HOBt) hydrolysis->amide_coupling Couple with various amines cyclization Cyclization to Heterocycle amide_coupling->cyclization e.g., Bischler-Napieralski, Pictet-Spengler final_product Novel Kinase Inhibitor cyclization->final_product

Caption: General workflow for the synthesis of kinase inhibitors starting with O-alkylation.

Strategy 2: Amide Coupling Followed by O-Functionalization

This approach prioritizes the formation of the amide bond, which is a key structural element in many kinase inhibitors, followed by modification of the phenolic hydroxyl group.

Workflow for Strategy 2

Synthetic Strategy 2 start This compound hydrolysis Ester Hydrolysis start->hydrolysis amide_coupling Amide Coupling (EDC/HOBt) hydrolysis->amide_coupling Couple with desired amine o_functionalization O-Functionalization amide_coupling->o_functionalization Introduce R groups final_product Novel Kinase Inhibitor o_functionalization->final_product

Caption: Alternative synthetic workflow prioritizing initial amide bond formation.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction

This protocol describes the etherification of the phenolic hydroxyl group.

Materials:

  • This compound

  • Desired alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the O-alkylated product.

Protocol 2: Ester Hydrolysis to 2-(3-alkoxyphenyl)acetic Acid

This protocol describes the saponification of the methyl ester.

Materials:

  • Methyl 2-(3-alkoxyphenyl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl 2-(3-alkoxyphenyl)acetate (1.0 eq.) in a mixture of THF and water.

  • Add LiOH (2.0 eq.) or NaOH (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol details the formation of the amide bond.

Materials:

  • 2-(3-alkoxyphenyl)acetic acid

  • Desired amine (R'-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-(3-alkoxyphenyl)acetic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and DIPEA (2.0 eq.).

  • Cool the mixture to 0 °C and add EDC (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Protocol 4: Bischler-Napieralski Cyclization for Dihydroisoquinoline Synthesis

This protocol describes the cyclization of a phenylethylamide to form a dihydroisoquinoline core.

Materials:

  • N-acyl-2-(3-alkoxyphenyl)ethanamine

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Anhydrous acetonitrile or toluene

Procedure:

  • Dissolve the N-acyl-2-(3-alkoxyphenyl)ethanamine (1.0 eq.) in anhydrous acetonitrile or toluene.

  • Add POCl₃ (3.0-5.0 eq.) or PPA dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution.

  • Extract the product with DCM or chloroform (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors possessing scaffolds that can be accessed through the synthetic routes described above. This data is intended to provide a benchmark for the biological evaluation of newly synthesized compounds.

Table 1: Inhibitory Activity of EGFR Inhibitors with a Phenylacetamide Core

Compound IDTarget KinaseIC₅₀ (nM)Reference
Gefitinib EGFR2-37[1]
Erlotinib EGFR2[1]
Lapatinib EGFR, HER210.8, 9.8[1]
Compound A EGFR (T790M)15[2]
Compound B EGFR (L858R)8[2]

Table 2: Inhibitory Activity of Src Kinase Inhibitors with Related Scaffolds

Compound IDTarget KinaseIC₅₀ (nM)Reference
Dasatinib Src, Bcr-Abl0.5, <1.0[3]
Bosutinib Src, Abl1.2, 1.0[3]
Saracatinib Src2.7[3]
Compound C c-Src<100[4]

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for kinase inhibitor development.

EGFR Signaling Pathway

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Large-Scale Synthesis of Methyl 2-(3-hydroxyphenyl)acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is based on the robust and scalable Fischer esterification of 3-hydroxyphenylacetic acid with methanol, utilizing an acid catalyst. This protocol outlines the reaction setup, execution, work-up, and purification procedures suitable for industrial application. Quantitative data is presented in tabular format for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical modifications, making it a versatile precursor for more complex molecules. The large-scale, cost-effective production of this intermediate is therefore of significant industrial importance. The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols due to its simplicity and efficiency, especially at an industrial scale.[1] This protocol has been developed by consolidating best practices for large-scale esterification reactions.

Key Applications

This compound and its derivatives serve as crucial intermediates in the synthesis of a range of pharmaceutical compounds. The phenolic hydroxyl and ester moieties can be independently or concurrently modified to generate diverse molecular scaffolds. For instance, similar hydroxyphenylacetate structures are utilized in the synthesis of agrochemicals, such as fungicides.[2]

Synthesis Workflow

The overall synthesis workflow for this compound via Fischer esterification is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-hydroxyphenylacetic_acid 3-Hydroxyphenylacetic Acid Reactor Jacketed Glass Reactor 3-hydroxyphenylacetic_acid->Reactor Methanol Methanol Methanol->Reactor Excess Neutralization Neutralization (aq. NaHCO3) Reactor->Neutralization Acid Catalyst (e.g., H2SO4 or solid acid catalyst) Reflux Extraction Phase Separation & Extraction Neutralization->Extraction Distillation Vacuum Distillation Extraction->Distillation Crude Product Final_Product This compound Distillation->Final_Product Purified Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Large-Scale Fischer Esterification

This protocol is designed for a representative large-scale batch synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area or under an inert atmosphere, are mandatory.

Materials and Equipment:

  • Reactants: 3-Hydroxyphenylacetic acid, Methanol (anhydrous)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe; Separatory funnel (or equivalent for large-scale liquid-liquid extraction); Rotary evaporator; Vacuum distillation setup.

Reaction Parameters:

ParameterValueNotes
Reactant 3-Hydroxyphenylacetic acidStarting material.
Reagent MethanolServes as both reactant and solvent. A large excess is used to drive the equilibrium towards the product.[1]
Catalyst Sulfuric Acid or Solid Acid CatalystA strong acid is required to catalyze the reaction. Solid acid catalysts are preferred for easier removal in industrial processes.
Reaction Temperature Reflux (approx. 65-70 °C)The reaction is heated to the boiling point of the methanol.
Reaction Time 4-8 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

Procedure:

  • Charging the Reactor: In a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, charge 3-hydroxyphenylacetic acid.

  • Addition of Methanol and Catalyst: Add a large excess of anhydrous methanol to the reactor. Begin stirring to dissolve the 3-hydroxyphenylacetic acid. Cautiously add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred solution. If using a solid acid catalyst, it can be added directly to the methanol suspension.

  • Reaction: Heat the reaction mixture to reflux temperature (approximately 65-70°C) and maintain this temperature with continuous stirring. Monitor the reaction progress periodically.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration at this stage.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a clear liquid.

Quantitative Data for a Representative Batch:

Reactant/ReagentMolar RatioQuantity (for a 1 kg scale of starting material)
3-Hydroxyphenylacetic acid1.01.0 kg (6.57 mol)
Methanol10 - 202.1 L - 4.2 L (65.7 - 131.4 mol)
Sulfuric Acid (98%)0.05 - 0.132.2 mL - 64.4 mL (0.33 - 0.66 mol)
Saturated NaHCO₃ solution-As required for neutralization
Ethyl Acetate-Sufficient for extraction (e.g., 3-5 L)
Anhydrous MgSO₄/Na₂SO₄-Sufficient for drying
Expected Yield ->90%

Note: The yield is based on analogous esterification reactions and may vary depending on the specific reaction conditions and scale. A similar synthesis for the ortho-isomer reports a yield of 92%.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or catalyst deactivationMonitor the reaction for a longer duration. If using a solid catalyst, ensure it is active. For homogeneous catalysts, a slight increase in loading might be necessary. Ensure efficient removal of water by using anhydrous reagents and equipment.
Product Hydrolysis during Work-up Prolonged contact with aqueous basePerform the neutralization and washing steps expeditiously. Ensure the pH does not become strongly basic.
Impure Product after Distillation Incomplete separation of by-products or starting materialsEnsure the vacuum distillation is performed under optimal pressure and temperature to achieve good separation. A fractional distillation column may be necessary for higher purity.

Conclusion

The Fischer esterification of 3-hydroxyphenylacetic acid is a highly effective and scalable method for the large-scale production of this compound. By employing a large excess of methanol and an acid catalyst, high yields of the desired product can be achieved. For industrial applications, the use of a solid, recoverable acid catalyst is recommended to simplify the work-up procedure and minimize waste. The detailed protocol and data provided in this document serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: Methyl 2-(3-hydroxyphenyl)acetate in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methyl 2-(3-hydroxyphenyl)acetate, a fragrance ingredient with emerging potential in the perfume industry. While its precise olfactory profile is not widely documented, its structural similarity to known fragrance compounds suggests its utility as a modulator and potential contributor to complex scent compositions. This document outlines its synthesis, physicochemical properties, and proposed analytical methods for quality control.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with solubility in various organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C9H10O3[2]
Molecular Weight 166.17 g/mol
Appearance Clear liquid
Purity 95% - 97% (typical)[2]
Storage Temperature Room Temperature

Olfactory Profile

A detailed olfactory description of this compound is not extensively available in public literature. However, it is noted to possess "aromatic characteristics" and is used as a "perfume additive".[1] For contextual understanding, the closely related compound, methyl phenylacetate (which lacks the hydroxyl group), exhibits an intensely sweet, floral-honey scent with jasmine and musky nuances.[3] The introduction of a hydroxyl group at the meta position of the phenyl ring in this compound is anticipated to modulate these characteristics, potentially introducing phenolic or woody facets to the overall scent profile.

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of this compound can be achieved via the Fischer-Speier esterification of 3-hydroxyphenylacetic acid with methanol, using a strong acid catalyst. The following protocol is adapted from established methods for similar compounds.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxyphenylacetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the ethereal solution with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

SynthesisWorkflow Reactants 3-Hydroxyphenylacetic Acid + Methanol + Acid Catalyst Reaction Reflux Reactants->Reaction Heat Workup Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product QC_Workflow cluster_synthesis Synthesis Output cluster_qc Quality Control cluster_results Analysis Results CrudeProduct Crude this compound GCMS GC-MS Analysis CrudeProduct->GCMS FTIR FTIR Spectroscopy CrudeProduct->FTIR NMR NMR Spectroscopy CrudeProduct->NMR Purity Purity > 95% GCMS->Purity Structure Structure Confirmed FTIR->Structure NMR->Structure FinalProduct High-Purity Product for Fragrance Use Purity->FinalProduct Structure->FinalProduct

References

Application Notes and Protocols for HPLC Method Development in the Synthesis of Methyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of methyl 2-(3-hydroxyphenyl)acetate. This method is designed for in-process control, allowing for the accurate and timely assessment of reaction completion by separating the starting material, 3-hydroxyphenylacetic acid, from the final product.

Introduction

The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, requires careful monitoring to optimize reaction conditions and ensure product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and accuracy. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of the reactant, 3-hydroxyphenylacetic acid, and the product, this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (analytical grade)

  • Standards: 3-Hydroxyphenylacetic acid (≥98% purity), this compound (≥98% purity)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Program See Table 2 for a starting gradient. This may require optimization.
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 275 nm[1]
Injection Volume 10 µL
Standard and Sample Preparation

2.3.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of 3-hydroxyphenylacetic acid and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark. These stock solutions should be stored at 2-8°C.

2.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to construct a calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.

2.3.3. Reaction Sample Preparation

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol or the initial mobile phase) to stop the reaction and prevent further conversion.

  • Vortex the quenched sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Development and Optimization

The provided HPLC conditions serve as a starting point. Method optimization is crucial to ensure a robust and reliable separation.

Gradient Elution Optimization

The polarity difference between the carboxylic acid (3-hydroxyphenylacetic acid) and its corresponding ester (this compound) is the basis for their separation on a C18 column. A gradient elution is recommended to achieve a good resolution in a reasonable analysis time. A suggested starting gradient is provided in Table 2.

Table 2: Suggested Starting Gradient Program

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
10.0595
12.0595
12.1955
15.0955
  • Optimization: Adjust the gradient slope and initial/final mobile phase compositions to achieve a resolution (Rs) of >2 between the reactant and product peaks.

Data Presentation

The following table summarizes the expected retention times and system suitability parameters for the developed method. The data presented is hypothetical and should be confirmed during method validation.

Table 3: Typical Method Performance Characteristics

AnalyteExpected Retention Time (min)Tailing Factor (T)Theoretical Plates (N)
3-Hydroxyphenylacetic acid~ 4.5≤ 1.5> 2000
This compound~ 8.0≤ 1.5> 2000

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC method development and application for reaction monitoring.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Reactant & Product) Analysis Sample Analysis Standard_Prep->Analysis Sample_Prep Reaction Sample Preparation (Quenching & Dilution) Sample_Prep->Analysis Method_Development Method Development (Column & Mobile Phase Selection) Method_Optimization Method Optimization (Gradient Tuning) Method_Development->Method_Optimization Method_Optimization->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Report Generation (% Conversion) Peak_Integration->Report

Caption: Workflow for HPLC Method Development and Reaction Monitoring.

Conclusion

The described RP-HPLC method provides a reliable and efficient means to monitor the synthesis of this compound. By effectively separating the starting material from the product, this method enables real-time tracking of reaction progress, facilitating process optimization and ensuring the desired product yield and purity. The provided protocols for method development, sample preparation, and analysis serve as a comprehensive guide for researchers and scientists in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 2-(3-hydroxyphenyl)acetate, with a focus on improving reaction yield.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3-hydroxyphenylacetic acid is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.[1][2][3]

To improve the yield, you can:

  • Use a large excess of methanol: This shifts the reaction equilibrium towards the product side according to Le Chatelier's principle.[2][3] Using methanol as the solvent is a common and effective strategy.[4]

  • Remove water as it forms: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1][2][3] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

  • Ensure an effective catalyst: An appropriate acid catalyst is crucial. Sulfuric acid or hydrogen chloride are commonly used.[5][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

Q2: What are the potential side reactions during the synthesis, and how can they be minimized?

A2: While the Fischer esterification is a relatively straightforward reaction, side reactions can occur, particularly at high temperatures or with prolonged reaction times. These can include:

  • Dehydration of the starting material or product: Although less common under these conditions, it's a possibility.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially if there are impurities in the reagents or air is not excluded from the reaction.

  • Polymerization: Phenolic compounds can sometimes undergo polymerization under acidic conditions.

To minimize these, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Q3: I'm having difficulty isolating the final product, this compound. What is an effective workup and purification procedure?

A3: A standard workup procedure involves neutralizing the acid catalyst and removing unreacted starting materials. A common procedure is as follows:

  • Concentrate the reaction mixture: After the reaction is complete, remove the excess methanol under reduced pressure.[5]

  • Dissolve the residue: Take up the residue in an organic solvent like ethyl acetate or diethyl ether.[4][5]

  • Neutralize the acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4][5][7] This removes the acid catalyst and any unreacted carboxylic acid.

  • Wash with brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and inorganic salts.[4]

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

  • Purify: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) or by column chromatography on silica gel.[5]

Q4: What is an alternative synthetic route if Fischer esterification is not providing the desired results?

A4: An alternative method involves a two-step process where 3-hydroxyphenylacetic acid is first converted to an intermediate lactone (benzofuranone), which then undergoes transesterification with methanol in the presence of an acid catalyst to yield the desired product.[6] This method can be advantageous as it avoids the formation of water in the final esterification step.[6]

Data Presentation: Optimizing Fischer Esterification

The following table summarizes key parameters and their impact on the yield of Fischer esterification reactions. While specific yields for this compound may vary, these general principles are widely applicable.

ParameterConditionEffect on YieldRationale
Methanol to Acid Ratio 1:1 (equimolar)Moderate (~65%)Equilibrium limits conversion.[2]
10:1 (excess alcohol)High (~97%)Shifts equilibrium towards product formation.[2]
Methanol as solventVery High (>95%)Maximizes the concentration of one reactant.[4]
Catalyst No catalystVery LowHigh activation energy barrier.
Sulfuric Acid (conc.)HighStrong proton source, effectively catalyzes the reaction.[4][7]
Hydrogen Chloride (gas or from acetyl chloride)HighEffective catalyst, can be generated in situ.[5][8]
Temperature Room TemperatureSlow reaction rateInsufficient energy to overcome the activation barrier.
RefluxOptimalProvides sufficient energy for the reaction to proceed at a reasonable rate.[4][7]
Water Removal NoneReduced yieldProduct hydrolysis shifts equilibrium to the left.[3]
Dean-Stark ApparatusIncreased yieldContinuously removes water, driving the reaction to completion.[3]

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar synthesis of methyl 2-(2-hydroxyphenyl)acetate.[5][8]

Materials:

  • 3-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated sulfuric acid

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyphenylacetic acid.

  • Catalyst and Solvent: Add a large excess of anhydrous methanol to the flask to act as both the reactant and the solvent. Cool the mixture in an ice bath.

  • Acid Addition: Slowly add the acid catalyst. If using acetyl chloride, add it dropwise to the cold methanol to generate HCl in situ.[5] If using concentrated sulfuric acid, add it cautiously.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. For a higher reaction rate, the mixture can be heated to reflux.[4][7] Monitor the reaction progress using TLC. The reaction may take several hours to overnight to complete.[5]

  • Workup - Concentration: Once the reaction is complete, remove the excess methanol using a rotary evaporator.[5]

  • Workup - Extraction: Dissolve the resulting residue in diethyl ether or ethyl acetate.[5]

  • Workup - Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.[5] Then, wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase start Combine 3-Hydroxyphenylacetic Acid and Methanol add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst reflux Heat to Reflux and Monitor by TLC add_catalyst->reflux concentrate Concentrate Under Reduced Pressure reflux->concentrate dissolve Dissolve in Organic Solvent (e.g., Ether) concentrate->dissolve wash_bicarb Wash with NaHCO3 Solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry isolate Filter and Evaporate Solvent dry->isolate purify Purify by Recrystallization or Chromatography isolate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Product Yield cause1 Incomplete Reaction (Equilibrium) problem->cause1 cause2 Product Hydrolysis problem->cause2 cause3 Ineffective Catalysis problem->cause3 cause4 Product Loss During Workup problem->cause4 solution1a Use Large Excess of Methanol cause1->solution1a Shift Equilibrium solution1b Increase Reaction Time/Temperature cause1->solution1b Improve Kinetics solution2 Remove Water (e.g., Dean-Stark) cause2->solution2 Prevent Reversal solution3 Check Catalyst Activity/Amount cause3->solution3 Ensure Proper Activation solution4 Optimize Extraction and Washing Steps cause4->solution4 Minimize Losses

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

"removal of unreacted 3-hydroxyphenylacetic acid from esterification reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-hydroxyphenylacetic acid from esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3-hydroxyphenylacetic acid after an esterification reaction?

The two most common and effective methods for removing unreacted 3-hydroxyphenylacetic acid are acid-base extraction and column chromatography.[1][2] Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][3] Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2]

Q2: Which method is more suitable for my experiment?

The choice between acid-base extraction and column chromatography depends on several factors, including the scale of your reaction, the desired purity of your ester, and the chemical properties of your ester product.

  • Acid-base extraction is generally a faster and simpler method suitable for larger scale purifications where high purity is not the absolute priority.[1] It is effective at removing the bulk of the unreacted acid.

  • Column chromatography is more time-consuming but offers a higher degree of purification, making it ideal for smaller scale reactions or when very high purity of the final ester is required.[2]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

It is generally not recommended to use a strong base like sodium hydroxide.[1] Strong bases can hydrolyze the desired ester product, reducing your overall yield.[1][4] A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred choice as it is sufficiently basic to deprotonate the carboxylic acid without significantly affecting the ester.[1][5][6]

Q4: My ester is also phenolic. Will the basic wash extract my product as well?

Since 3-hydroxyphenylacetic acid has a phenolic hydroxyl group, there is a possibility of the desired ester also being somewhat acidic. However, carboxylic acids are significantly more acidic than phenols.[5] By using a carefully selected weak base like sodium bicarbonate, you can selectively deprotonate and extract the more acidic carboxylic acid, leaving the less acidic phenolic ester in the organic layer.[5]

Q5: I am observing an emulsion during the acid-base extraction. What should I do?

Emulsion formation is a common issue in liquid-liquid extractions. Here are a few troubleshooting steps:

  • Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[5]

  • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
IssuePossible CauseRecommended Solution
Low yield of ester after extraction Ester hydrolysis: Use of a base that is too strong.Use a weak base like sodium bicarbonate (NaHCO₃).[1][5]
Incomplete extraction of the acid: Insufficient amount of basic solution used.Perform multiple extractions with fresh portions of the basic solution.[7]
Ester is partially soluble in the aqueous phase: Wash the combined aqueous layers with a fresh portion of the organic solvent to back-extract any dissolved ester.
Presence of carboxylic acid in the final product (confirmed by TLC or NMR) Inefficient extraction: Not enough washes with the basic solution.Increase the number of washes with the sodium bicarbonate solution.
Insufficient mixing: The two phases were not adequately mixed.Ensure thorough but gentle mixing of the layers in the separatory funnel.
Formation of a solid precipitate at the interface Insoluble salt formation: The sodium salt of 3-hydroxyphenylacetic acid may have limited solubility.Add a small amount of water to dissolve the precipitate.
Column Chromatography Troubleshooting
IssuePossible CauseRecommended Solution
Poor separation of the ester and acid Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[2]
Tailing of the carboxylic acid peak Interaction of the acidic proton with the silica gel: The acidic nature of silica gel can cause peak tailing for acidic compounds.Add a small amount of a modifier to the eluent, such as triethylamine (e.g., 0.1%) or acetic acid (if the ester is not acid-sensitive), to improve the peak shape.[2]
Ester co-elutes with the acid Similar polarity of the ester and acid: Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[8]

Experimental Protocols

Protocol 1: Removal of 3-Hydroxyphenylacetic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from carbon dioxide evolution.[5]

  • Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by checking the densities of the solvents). Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing step (steps 3-5) two to three more times with fresh sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.[9]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system for separation using thin-layer chromatography (TLC). The goal is to have a significant difference in the retention factors (Rf) of the ester and the 3-hydroxyphenylacetic acid. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a suitable solvent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified ester.

  • Combine and Concentrate: Combine the pure fractions containing the ester and remove the solvent under reduced pressure.

Visual Workflows

AcidBaseExtractionWorkflow cluster_0 Separatory Funnel cluster_1 Post-Extraction crude Crude Reaction Mixture (Ester + Acid in Organic Solvent) add_base Add Saturated NaHCO3 Solution crude->add_base mix Gently Mix & Vent add_base->mix separate Allow Layers to Separate mix->separate organic_layer Organic Layer (Purified Ester) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Acid Salt) separate->aqueous_layer Bottom Layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate pure_ester Pure Ester filter_concentrate->pure_ester

Caption: Workflow for acid-base extraction.

ColumnChromatographyWorkflow start Crude Reaction Mixture tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine concentrate Concentrate to Obtain Pure Ester combine->concentrate

References

Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-(3-hydroxyphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on Suzuki-Miyaura coupling reactions involving methyl 2-(3-hydroxyphenyl)acetate and its derivatives.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Question Answer
My reaction is not yielding any product, or the yield is very low. What are the primary factors to investigate? Begin by systematically checking the following: 1. Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can deactivate. Consider using a fresh batch or a more robust pre-catalyst.[1] 2. Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[2][3] Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.[4] 3. Reagent Quality: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time. The presence of impurities can inhibit the catalyst. 4. Base Strength and Solubility: The choice of base is critical.[5][6] For phenolic substrates, a moderately strong base like K₃PO₄ or K₂CO₃ is often effective. Ensure the base is sufficiently soluble in the reaction mixture. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[7] 5. Solvent System: The solvent must be appropriate for the solubility of all reactants and the base. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[2]
I'm using a phenolic substrate, are there specific issues I should be aware of? Yes, the free hydroxyl group can be problematic. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While many Suzuki couplings tolerate free hydroxyls, protection of the phenol as a methyl ether or other protecting group may be necessary if yields remain low. Alternatively, using specific ligands that are less sensitive to coordination with the hydroxyl group can be beneficial. Nickel-based catalysts have also shown promise for the coupling of phenol derivatives.[8][9]

Issue 2: Presence of Significant Side Products

Question Answer
I am observing a significant amount of homocoupling of my boronic acid. Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction. Using a Pd(0) source directly, rather than a Pd(II) salt that requires in-situ reduction, can sometimes mitigate this issue.[3]
My starting aryl halide is being dehalogenated. Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can occur through various pathways, including protonolysis of the organopalladium intermediate. Ensure your solvent is not a source of protons and that the base is not excessively strong for your substrate.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal catalyst loading for my reaction? The optimal catalyst loading should be determined empirically, but typically ranges from 0.5 to 5 mol%.[4] It is best to start with a higher loading (e.g., 2-3 mol%) to ensure the reaction proceeds and then systematically decrease the loading to find the minimum effective amount.[10] Very low catalyst loadings (down to 0.0025 mol%) have been reported for some systems.[11]
How do I choose the right ligand for my Suzuki coupling? For substrates like this compound, which can be sterically demanding, bulky and electron-rich phosphine ligands are often a good choice. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be very effective as they promote both oxidative addition and reductive elimination.[1]
Can I run the reaction without a ligand? While "ligand-free" Suzuki couplings have been reported, they often rely on the solvent or other species in the reaction mixture to act as weak ligands. For complex substrates, using a well-defined ligand is highly recommended for achieving good yields and reproducibility.
My boronic acid is unstable. What can I do? Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation (hydrolysis).[3] Using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, can improve reaction outcomes.[12]
How critical is the choice of base? The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the specific substrates and solvent system.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5Toluene/H₂OK₂CO₃901275
2Pd(PPh₃)₄2Toluene/H₂OK₂CO₃901285
3Pd(PPh₃)₄1Toluene/H₂OK₂CO₃901282
4Pd(PPh₃)₄0.5Toluene/H₂OK₂CO₃902465
5Pd(dppf)Cl₂2Dioxane/H₂OK₃PO₄100892
6Pd(dppf)Cl₂1Dioxane/H₂OK₃PO₄100890
7Pd(dppf)Cl₂0.5Dioxane/H₂OK₃PO₄1001288

Note: The data in this table is representative and compiled from general principles of Suzuki coupling optimization. Actual results may vary based on the specific aryl halide and boronic acid used.

Table 2: Comparison of Different Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂Pd₂(dba)₃XPhos Pd G3
Ligand SPhosP(t-Bu)₃None
Catalyst Loading 2 mol%1.5 mol%1 mol%
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂O (4:1)THF/H₂O (10:1)Ethanol
Temperature 100 °C80 °C70 °C
Typical Yield >90%80-90%75-85%

Note: This table provides a qualitative comparison of different catalytic systems. The optimal conditions should be determined experimentally.

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • Methyl 2-(3-bromo-5-hydroxyphenyl)acetate (or other appropriate aryl halide derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Apparatus for monitoring the reaction (e.g., TLC, GC-MS, or LC-MS)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-(3-bromo-5-hydroxyphenyl)acetate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Purge with inert gas start->setup addition Add Catalyst and Degassed Solvents setup->addition reaction Heat and Stir (e.g., 100°C) addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute and wash monitoring->workup Reaction Complete isolation Isolate Crude Product: - Dry organic layer - Concentrate workup->isolation purification Purify by Column Chromatography isolation->purification end End: Pure Product purification->end

Caption: Experimental workflow for Suzuki coupling.

References

Technical Support Center: Purifying Methyl 2-(3-hydroxyphenyl)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of methyl 2-(3-hydroxyphenyl)acetate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a fundamental purification technique used to separate solid compounds from impurities.[1][2] For this compound, which may be synthesized with residual reactants, catalysts, or byproducts, recrystallization is employed to obtain a product with high purity, which is critical for subsequent analytical, synthetic, or pharmacological applications. The process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the pure compound selectively crystallizes while impurities remain in the solution.[1]

Q2: What is the expected physical state of pure this compound?

There can be conflicting information regarding its physical state. While some commercial suppliers list it as a clear liquid at room temperature[3], synthetic procedures report it as a white, powdery crystalline solid with a melting point in the range of 70-72°C after purification.[4][5] An oily or liquid state at room temperature may indicate the presence of impurities that depress the melting point. Successful recrystallization should yield a solid product.

Q3: What are the key characteristics of a good recrystallization solvent?

An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[1]

  • Either not dissolve impurities at all or dissolve them very well, so they remain in the solution upon cooling.[1]

  • Be chemically inert, meaning it does not react with the compound being purified.[1]

  • Be sufficiently volatile to be easily removed from the purified crystals.[1]

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[6]

Q4: Which solvents are recommended for this compound?

For the structurally similar isomer, methyl 2-(o-hydroxyphenyl)acetate, a mixed solvent system of ether/petroleum ether has been successfully used.[4] Given the phenolic and ester functional groups, other potential solvent systems could include:

  • Toluene: Has been used for other ester compounds.[7]

  • Ethyl acetate/Hexane: A common mixed-solvent system for compounds of intermediate polarity.

  • Methanol/Water: The presence of the hydroxyl group may allow for solubility in polar solvents like methanol.

A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent pair.

Troubleshooting Guide

Q5: Problem - The compound separates as an oil instead of crystals ("oiling out"). What should I do?

"Oiling out" occurs when the solid separates from the solution at a temperature above its melting point.[6] This is common for compounds with lower melting points or when the solution is highly concentrated.[8]

  • Solution 1: Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[6][9]

  • Solution 2: Modify Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[9]

  • Solution 3: Lower the Cooling Temperature: Ensure the solution cools slowly to a temperature below the compound's melting point before crystallization begins.[8]

  • Solution 4: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]

Q6: Problem - No crystals form after the solution has cooled. What went wrong?

This is a common issue that can arise from several factors.

  • Cause 1: Too Much Solvent Used: This is the most frequent reason for crystallization failure, as the solution is not saturated enough for crystals to form.[2][6]

    • Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used.[6][10] Once the volume is reduced, allow the solution to cool again.

  • Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[6]

    • Solution A (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[6]

    • Solution B (Scratching): Vigorously scratch the inner surface of the flask at the meniscus with a glass rod to create microscopic imperfections that can serve as nucleation points.[6]

    • Solution C (Flash Freezing): Briefly cool the flask in an ice or dry ice bath to induce nucleation, then allow it to warm back to room temperature slowly.

Q7: Problem - The final yield of crystals is very low.

A low yield indicates a loss of product during the procedure.

  • Cause 1: Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2][9]

    • Solution: Minimize the amount of hot solvent used to just dissolve the solid. If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]

  • Cause 2: Premature Crystallization: Crystals may have formed and been filtered out during the hot filtration step (if performed).

    • Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.[8] The excess solvent can be evaporated before the final cooling step.[8]

  • Cause 3: Excessive Rinsing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.[2]

    • Solution: Rinse the crystals with a minimal amount of ice-cold solvent.[2]

Q8: Problem - The crystals formed very rapidly and appear as a fine powder.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Cause: The solution was cooled too quickly, or the concentration of the solute was too high.

  • Solution: Re-heat the flask to redissolve the solid. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation.[9] Ensure the flask cools slowly and without disturbance. Insulating the flask with a cloth or placing it in a warm water bath that cools to room temperature can promote slower crystal growth.

Data Presentation

ParameterValueSource
IUPAC Name methyl (3-hydroxyphenyl)acetate[3]
Molecular Formula C₉H₁₀O₃[11]
CAS Number 42058-59-3[3]
Physical State (Purified) White, powdery crystalline solid[4][5]
Melting Point (Purified) 70 - 72 °C[5]
Solubility Profile Soluble in benzene, toluene, acetone; Insoluble in water[5]
Recommended Solvents for ScreeningBoiling Point (°C)Notes
Toluene 111Good for dissolving organic compounds; higher boiling point.
Ethyl Acetate 77Common solvent for esters of medium polarity.
Hexane / Petroleum Ether ~69Non-polar anti-solvent, often used in pairs.
Methanol 65Polar solvent, may dissolve the compound well due to the -OH group.
Water 100Likely to be an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., Toluene) by testing the solubility of a small amount of crude material. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) to the solvent's boiling point. Continue adding small portions of hot solvent until the compound just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Select Appropriate Solvent System start->choose_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve dissolve->dissolve Oiling Out? Add More Solvent & Re-cool hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool cool->dissolve No Crystals? Evaporate Solvent & Re-cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of this compound via recrystallization.

References

"preventing hydrolysis of methyl 2-(3-hydroxyphenyl)acetate during workup"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the hydrolysis of methyl 2-(3-hydroxyphenyl)acetate during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound that may lead to hydrolysis of the ester.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of ester and presence of 3-hydroxyphenylacetic acid in the final product. Ester Hydrolysis: The ester is likely undergoing hydrolysis during the aqueous workup, especially during the base wash intended to remove acidic impurities. This can be caused by: 1. Use of a strong base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly saponify the ester. 2. Elevated temperature: Higher temperatures accelerate the rate of hydrolysis. 3. Prolonged exposure to aqueous basic or acidic conditions: Leaving the reaction mixture in contact with aqueous layers for extended periods increases the likelihood of hydrolysis.1. Use a Mild Base: Employ a weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acidic impurities. The reaction of bicarbonate with acid produces CO₂ gas, and the neutralization is complete when effervescence ceases.[1] 2. Maintain Low Temperatures: Perform all aqueous washes with cold solutions (e.g., in an ice-water bath). This will significantly slow down the rate of hydrolysis. 3. Minimize Contact Time: Work efficiently and avoid letting the layers sit for extended periods during extractions.
Formation of an emulsion during extraction. Presence of both acidic (phenolic hydroxyl) and basic (if any) functionalities in the molecule or impurities. Emulsions are common when the pH of the aqueous layer is close to the pKa of a component, leading to partially ionized species that act as surfactants.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. 2. Filtration through Celite: If the emulsion persists, filtering the mixture through a pad of Celite can sometimes resolve the issue. 3. Allow to Stand: If time permits, allowing the separatory funnel to stand undisturbed for a period may lead to the separation of layers.
Difficulty in removing all acidic starting material (3-hydroxyphenylacetic acid) without causing ester hydrolysis. Similar acidity of the phenolic proton and the carboxylic acid proton. The phenolic proton of 3-hydroxyphenylacetic acid is also acidic and can be deprotonated by a base, potentially leading to solubility of the desired ester in the aqueous basic wash. The pKa of the carboxylic acid of 3-hydroxyphenylacetic acid is approximately 4.21.[2] The pKa of the phenolic hydroxyl group is expected to be around 10, similar to phenol itself.1. Careful pH Control: Use a buffered wash solution or carefully add a weak base to adjust the pH to a range where the carboxylic acid is deprotonated (pH ~ 6-7) but the phenol is not (pH < 9). 2. Alternative to Basic Wash: Consider using a solid-phase extraction (SPE) cartridge with a basic sorbent to remove the acidic impurity without introducing a large volume of aqueous base. 3. Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable method to separate the ester from the acidic starting material.
Product degradation or discoloration upon storage. Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[3] This can be exacerbated by exposure to air and light.1. Work Under Inert Atmosphere: When practical, perform the final stages of the workup and solvent removal under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: A small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the purified product before storage. 3. Proper Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the reaction of the ester with water, which is significantly accelerated by the presence of acid or, more commonly during workup, a base. The basic wash step, intended to remove acidic impurities, is the most critical point where saponification (base-catalyzed hydrolysis) can occur.

Q2: Why is it recommended to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the wash?

A2: Strong bases like sodium hydroxide are potent nucleophiles and will rapidly attack the electrophilic carbonyl carbon of the ester, leading to irreversible hydrolysis (saponification). Weak bases like sodium bicarbonate are strong enough to neutralize acidic impurities (like residual carboxylic acid starting material or acid catalyst) but are much less likely to induce significant ester hydrolysis, especially when used at low temperatures.

Q3: At what pH is this compound most stable?

A3: Esters are generally most stable at a neutral pH (around 7). Both acidic and basic conditions will catalyze hydrolysis. For this specific molecule, maintaining the pH of the aqueous phase between 4 and 8 during workup is a safe range to minimize both acid- and base-catalyzed hydrolysis.

Q4: Can I skip the basic wash step altogether to avoid hydrolysis?

A4: If the reaction has gone to completion and there are no acidic byproducts, you may be able to skip the basic wash. However, it is generally a necessary step to ensure the removal of unreacted carboxylic acid starting material or acidic catalysts. If hydrolysis is a major concern, alternative purification methods like column chromatography can be used instead of a basic wash.

Q5: How can I monitor for hydrolysis during the workup?

A5: Thin-layer chromatography (TLC) is an effective way to monitor for hydrolysis. The hydrolyzed product, 3-hydroxyphenylacetic acid, is more polar than the ester and will have a lower Rf value on the TLC plate. By comparing the crude product to a standard of the starting carboxylic acid, you can assess the extent of hydrolysis.

Experimental Protocols

Protocol 1: Standard Mild Basic Wash Workup

This protocol is adapted from a standard procedure for a similar phenolic ester and is designed to minimize hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then further cool it in an ice-water bath.

  • Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash:

    • Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly to control the release of CO₂ gas if acidic catalyst was used. Gently swirl the funnel before stoppering and shaking. Vent the funnel frequently. Continue washing until effervescence ceases.

    • Wash the organic layer with cold water.

    • Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath.

  • Further Purification: If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Estimated Stability of this compound under Common Workup Conditions

Condition Reagent Temperature Estimated Rate of Hydrolysis Recommendation
Acidic Wash 1 M HCl (aq)Room Temperature (~25 °C)SlowMinimize contact time.
1 M HCl (aq)0-5 °CVery SlowRecommended for removing basic impurities.
Neutral Wash WaterRoom Temperature (~25 °C)Very SlowGenerally safe for standard extractions.
Brine (sat. NaCl aq)0-25 °CNegligibleRecommended to aid in drying.
Basic Wash sat. NaHCO₃ (aq)Room Temperature (~25 °C)ModerateUse with caution and minimize contact time.
sat. NaHCO₃ (aq)0-5 °CSlowRecommended for neutralizing acids.
1 M NaOH (aq)Room Temperature (~25 °C)RapidNot Recommended.
1 M NaOH (aq)0-5 °CFastNot Recommended.

Visualizations

Diagram 1: Experimental Workflow for Workup of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_washes Aqueous Washes (Cold) reaction_mixture Crude Reaction Mixture dilution Dilute with Organic Solvent reaction_mixture->dilution extraction Aqueous Extraction (Separatory Funnel) dilution->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying Organic Layer bicarb_wash 1. Sat. NaHCO3 (aq) extraction->bicarb_wash Aqueous Layer water_wash 2. Water extraction->water_wash brine_wash 3. Brine extraction->brine_wash filtration Filter drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation chromatography Column Chromatography (if necessary) evaporation->chromatography pure_product Pure this compound evaporation->pure_product if pure chromatography->pure_product

Caption: Workflow for the workup and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Ester Yield

troubleshooting_hydrolysis cluster_causes Potential Causes of Hydrolysis cluster_solutions Solutions start Low Yield of Ester? check_tlc TLC shows presence of 3-hydroxyphenylacetic acid? start->check_tlc Yes no_hydrolysis Consider other issues: - Incomplete reaction - Mechanical loss start->no_hydrolysis No hydrolysis_suspected Hydrolysis is likely. check_tlc->hydrolysis_suspected Yes check_tlc->no_hydrolysis No strong_base Strong base used (e.g., NaOH) hydrolysis_suspected->strong_base high_temp Workup at room temperature hydrolysis_suspected->high_temp long_time Prolonged contact with aqueous layers hydrolysis_suspected->long_time use_weak_base Use cold, saturated NaHCO3 strong_base->use_weak_base use_cold Perform washes in an ice bath high_temp->use_cold work_fast Minimize extraction time long_time->work_fast

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

References

"identifying impurities in methyl 2-(3-hydroxyphenyl)acetate by HPLC and NMR"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Methyl 2-(3-hydroxyphenyl)acetate

Welcome to the technical support center for the analysis of this compound. This guide provides detailed troubleshooting information, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on a typical Fischer esterification synthesis route, the most probable impurities include:

  • Starting Material: Unreacted 3-hydroxyphenylacetic acid.

  • Reagent Residue: Residual methanol from the esterification process.

  • Hydrolysis Product: The primary degradation product is 3-hydroxyphenylacetic acid, formed by the hydrolysis of the ester.

  • Positional Isomers: Depending on the purity of the starting materials, trace amounts of methyl 2-(2-hydroxyphenyl)acetate or methyl 2-(4-hydroxyphenyl)acetate could be present.

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?

A2: Peak tailing for phenolic compounds like this compound is often due to interactions with surface silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can try adjusting the mobile phase pH to suppress silanol ionization (e.g., adding a small amount of an acid like formic acid or phosphoric acid) or using a column with a low-silanol activity packing material.

Q3: The hydroxyl (-OH) proton signal is not visible or is very broad in my ¹H NMR spectrum. Why is this?

A3: The phenolic hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other protic solvents in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange can lead to signal broadening or disappearance. To confirm the presence of the -OH peak, you can perform a D₂O shake, where a few drops of deuterium oxide are added to the NMR tube. The hydroxyl proton will be replaced by deuterium, causing its signal to disappear from the spectrum.

Q4: How can I confirm the identity of a suspected impurity?

A4: The most effective method is to use a combination of techniques. In HPLC, you can spike your sample with a reference standard of the suspected impurity and observe if the peak area increases. For structural confirmation, you can collect the fraction corresponding to the impurity peak from the HPLC and analyze it by mass spectrometry (MS) or NMR.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups; inappropriate mobile phase pH.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Use a column with end-capping or a modern, low-silanol stationary phase.
Poor Resolution Between Main Peak and Impurities Mobile phase composition is not optimal; incorrect column choice.Optimize the gradient profile or the ratio of organic solvent to aqueous buffer. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different selectivity.
Drifting Retention Times Poor column equilibration; changes in mobile phase composition; temperature fluctuations.Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions. Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the mobile phase, injector, or column; late eluting peaks from a previous run.Use high-purity solvents and filter the mobile phase. Flush the injector and column with a strong solvent. Ensure the gradient run time is long enough to elute all components.
NMR Troubleshooting
Problem Potential Cause Recommended Solution
Broad Phenolic -OH Peak Rapid proton exchange with residual water in the solvent.Use a fresh, high-quality deuterated solvent. Perform a D₂O exchange experiment to confirm the peak's identity.
Poor Signal-to-Noise Ratio Low sample concentration; insufficient number of scans.Increase the sample concentration if possible. Increase the number of scans to improve the signal-to-noise ratio.
Overlapping Aromatic Signals Complex spin-spin coupling in the aromatic region.Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion. Perform 2D NMR experiments like COSY and HSQC to aid in assigning the aromatic protons and carbons.
Presence of Unidentified Signals Contamination from solvents, grease, or unexpected impurities.Compare the spectrum to a blank (solvent only) to identify solvent-related peaks. Cross-reference any unexpected signals with tables of common laboratory contaminants.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This proposed method is based on a validated method for the isomeric compound, methyl 2-(2-hydroxyphenyl)acetate, and is a good starting point for method development.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it can slow down the exchange rate of the hydroxyl proton, resulting in a sharper peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • For D₂O exchange, add 1-2 drops of D₂O to the sample, shake well, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional): If signal overlap is an issue, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments can be performed to aid in structural elucidation of impurities.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Assignment This compound (Predicted) 3-Hydroxyphenylacetic Acid (Impurity)[1][2]
-OH (phenolic)~9.5 (broad s)~9.4 (s)
-CH₂-~3.6 (s)~3.46 (s)
-OCH₃~3.7 (s)-
Aromatic H~6.7-7.2 (m)~6.6-7.1 (m)
-COOH-~12.0 (broad s)

Note: Predicted chemical shifts for the main compound are based on typical values for similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
Assignment This compound (Predicted) 3-Hydroxyphenylacetic Acid (Impurity)[1]
C=O (ester/acid)~171~173
C-OH (aromatic)~157~157.5
C-CH₂ (aromatic)~136~136
Aromatic CH~114-130~114-130
-CH₂-~40~40
-OCH₃~52-

Note: Predicted chemical shifts for the main compound are based on typical values for similar structures. Actual values may vary.

Visualizations

experimental_workflow Workflow for Impurity Identification cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_decision Evaluation Sample This compound Sample HPLC Inject into HPLC System Sample->HPLC NMR_Prep Prepare NMR Sample Sample->NMR_Prep Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak_Purity Peak Purity Check Chromatogram->Peak_Purity Quantify Quantify Impurities NMR_Acq Acquire 1D/2D NMR Spectra NMR_Prep->NMR_Acq Structure_ID Identify Impurity Structures NMR_Acq->Structure_ID Structure_ID->Quantify Peak_Purity->Quantify Purity Pass Peak_Purity->NMR_Prep Impurity Detected

Caption: Workflow for impurity identification and quantification.

troubleshooting_pathway HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH Acidic (e.g., < 4)? Start->Check_pH Adjust_pH Adjust Mobile Phase pH with 0.1% Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is Column Old or 'Type A' Silica? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_New_Column Use a Modern, End-Capped, or Low-Silanol Column Check_Column->Use_New_Column Yes Check_Overload Is Sample Overloaded? Check_Column->Check_Overload No Use_New_Column->Check_Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Resolved Peak Shape Improved Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

"managing temperature control in the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing temperature control during the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in temperature control for this synthesis? A1: The primary challenge is managing the exothermic nature of the Fischer esterification reaction between 3-hydroxyphenylacetic acid and methanol, typically catalyzed by a strong acid like sulfuric acid. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, known as a thermal runaway, which can result in side reactions, impurity formation, and potential safety hazards.

Q2: What are the common impurities formed due to poor temperature control? A2: Poor temperature control, specifically elevated temperatures, can lead to the formation of several impurities. These may include products from the polymerization of starting materials or the product itself, as well as byproducts from side reactions like etherification of the phenolic hydroxyl group if conditions are too harsh.

Q3: What is the optimal temperature range for this esterification? A3: For a large-scale reaction, it is crucial to maintain a controlled temperature, often at the reflux temperature of methanol (around 65°C), under atmospheric pressure. The initial addition of the strong acid catalyst should be done at a lower temperature (e.g., 0-10°C) with efficient cooling to control the initial exotherm before heating to reflux.

Q4: Can I use a different catalyst to mitigate the exotherm? A4: Yes, while sulfuric acid is common, solid acid catalysts or milder esterification agents can be used. These alternatives may offer better control over the reaction rate and reduce the intensity of the exotherm. However, they might require longer reaction times or different work-up procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike During Catalyst Addition

If you observe a sudden and uncontrolled increase in temperature when adding the acid catalyst, follow this troubleshooting workflow.

G start Problem: Uncontrolled Temperature Spike During Catalyst Addition check_cooling Is the cooling system fully operational and at the target temperature (e.g., 0°C)? start->check_cooling check_addition Was the catalyst added too quickly (bulk addition)? check_cooling->check_addition Yes action_cooling Action: Ensure cooling bath/ chiller is at the correct setpoint and circulation is active. check_cooling->action_cooling No action_addition Action: Immediately slow down or pause the catalyst addition. check_addition->action_addition Yes action_agitation Action: Increase agitation speed to improve heat transfer to the cooling jacket/coils. check_addition->action_agitation No, addition was slow system_review Resolution: Verify reactor and cooling system efficiency before the next run. action_cooling->system_review protocol_review Resolution: Revise protocol to specify slow, dropwise addition of catalyst over a prolonged period. action_addition->protocol_review action_agitation->system_review

Caption: Troubleshooting workflow for a thermal runaway event.

Issue 2: Low Reaction Yield Despite Reaching Reflux Temperature

If the final product yield is lower than expected even though the reaction was held at the correct reflux temperature, consider the following points.

G start Problem: Low Reaction Yield check_time Was the reaction time sufficiently long (e.g., 4-6 hours)? start->check_time check_water Was water effectively removed (if using a Dean-Stark trap)? check_time->check_water Yes action_time Action: Extend the reflux time and monitor reaction completion via TLC or HPLC. check_time->action_time No check_reagents Are the reagents (especially methanol) anhydrous? check_water->check_reagents Yes action_water Action: For future runs, consider using a Dean-Stark trap to shift the equilibrium. check_water->action_water No action_reagents Action: Use anhydrous grade methanol and ensure the starting acid is dry. check_reagents->action_reagents No resolution Resolution: Optimize reaction time and ensure anhydrous conditions to maximize equilibrium conversion. check_reagents->resolution Yes action_time->resolution action_water->resolution action_reagents->resolution

Caption: Decision tree for diagnosing low reaction yield.

Quantitative Data Tables

Table 1: Effect of Catalyst Addition Temperature on Peak Exotherm

This table illustrates how the initial temperature during the addition of sulfuric acid affects the maximum temperature reached in a 100 L reactor.

Batch IDStarting Temp. (°C)Catalyst Addition Time (min)Peak Temp. Reached (°C)Yield (%)Purity (%) (HPLC)
A-012510728594.5
A-021030359298.1
A-03560189499.2
A-04060119599.4

Data are representative and intended for illustrative purposes.

Table 2: Impact of Reflux Time on Reaction Completion

This table shows the conversion of 3-hydroxyphenylacetic acid to its methyl ester over time at a constant reflux temperature of 65°C.

Time at Reflux (hours)Conversion (%)
165
288
395
498
5>99

Data are representative and based on typical Fischer esterification kinetics.

Experimental Protocols

Protocol 1: Controlled Large-Scale Synthesis of this compound

This protocol details a method for a 50 L scale synthesis with an emphasis on temperature management.

Materials:

  • 3-hydroxyphenylacetic acid: 5.0 kg

  • Anhydrous Methanol: 25 L

  • Concentrated Sulfuric Acid (98%): 500 mL

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel

  • Chiller/circulator for reactor jacket

  • Separatory funnel (or liquid-liquid extraction setup)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up the 100 L jacketed reactor and ensure all components are dry and clean. Start the chiller and circulate the coolant through the reactor jacket, setting the temperature to 0°C.

  • Charging Reagents: Charge the reactor with 3-hydroxyphenylacetic acid (5.0 kg) and anhydrous methanol (25 L). Begin agitation at a moderate speed (e.g., 150 RPM) to form a slurry.

  • Catalyst Addition (Critical Step): Once the internal temperature of the slurry has stabilized at 0-5°C, begin the slow, dropwise addition of concentrated sulfuric acid (500 mL) via the addition funnel. Monitor the internal temperature closely. The addition rate should be controlled to ensure the internal temperature does not exceed 15°C. This process should take approximately 60-90 minutes.

  • Heating to Reflux: After the complete addition of the catalyst, slowly warm the reaction mixture to its reflux temperature (~65°C). This is typically done by setting the circulator temperature to 70-75°C.

  • Reaction Monitoring: Maintain the reaction at a gentle reflux for 4-5 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them via TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Dilute the residue with ethyl acetate and carefully neutralize it by washing with saturated sodium bicarbonate solution until CO2 evolution ceases.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified further by vacuum distillation or recrystallization if required.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood or a designated process bay.

  • Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to avoid pressure buildup.

Validation & Comparative

Comparative Biological Activity of Methyl 2-(3-Hydroxyphenyl)acetate and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological potential of methyl 2-(hydroxyphenyl)acetate isomers is crucial for the advancement of drug discovery and development. This guide provides a comparative overview of the known biological activities of methyl 2-(3-hydroxyphenyl)acetate and its ortho- and para-isomers, drawing upon available experimental data for their parent compounds, the hydroxyphenylacetic acids.

While direct comparative studies on the methyl esters are limited, the biological activities of their corresponding carboxylic acids offer valuable insights. The position of the hydroxyl group on the phenyl ring significantly influences the antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these compounds. Esterification to the methyl ester can further modulate these activities, primarily by increasing lipophilicity and potentially enhancing cellular uptake.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of hydroxyphenylacetic acid isomers. It is important to note that the data for the methyl esters are largely inferred due to a lack of direct comparative studies in the reviewed literature.

Table 1: Antioxidant and Acetylcholinesterase Inhibition Activities of Hydroxyphenylacetic Acid Isomers

Biological ActivityIsomerIC50 Value (µM)Notes
Antioxidant Activity (DPPH Assay) 2-Hydroxyphenylacetic acidData not available
3-Hydroxyphenylacetic acidNo direct radical scavenging activity reported[1][2]Lacks the catechol moiety often associated with potent radical scavenging.
4-Hydroxyphenylacetic acid> 1000[3]Exhibited no significant direct antioxidant activity in this assay.
Acetylcholinesterase Inhibition 2-Hydroxyphenylacetic acidData not available
3-Hydroxyphenylacetic acidData not available
4-Hydroxyphenylacetic acid6240[4]Indicates weak inhibitory activity.

Qualitative Overview of Biological Activities

A qualitative summary of other reported biological activities for the hydroxyphenylacetic acid isomers is presented below.

Table 2: Summary of Other Biological Activities

Biological Activity2-Hydroxyphenylacetic acid3-Hydroxyphenylacetic acid4-Hydroxyphenylacetic acid
Anti-inflammatory Activity Potential activity suggested by its presence as a microbial metabolite.[5]Identified as a metabolite with potential biological activity.[6]Demonstrated to attenuate inflammation by suppressing HIF-1α.[7]
Antimicrobial Activity Identified as a microbial metabolite.[5]Identified as a metabolite with potential antimicrobial properties.[6]Shown to have antimicrobial effects against Listeria monocytogenes.[8]
Cytotoxic Activity Data not availableData not availableData not available

The Influence of Structure and Esterification on Biological Activity

The position of the hydroxyl group on the aromatic ring is a key determinant of the biological properties of these isomers. Generally, for phenolic compounds, ortho and para positions of the hydroxyl group relative to another substituent can enhance antioxidant activity through resonance stabilization of the radical. However, for the hydroxyphenylacetic acids, the direct radical scavenging activity appears to be weak for the monohydroxylated isomers.[1][2][3] This suggests that their antioxidant effects may be mediated through indirect mechanisms, such as the upregulation of endogenous antioxidant enzymes.[2]

The conversion of the carboxylic acid to a methyl ester increases the lipophilicity of the molecule. This modification can significantly impact biological activity by:

  • Enhancing membrane permeability: Increased lipophilicity can facilitate passage across cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.

  • Altering bioavailability: The pharmacokinetic profile of the compound can be modified, affecting its absorption, distribution, metabolism, and excretion.

  • Modifying target interactions: The presence of the methyl ester group could influence how the molecule binds to its biological targets.

Experimental Protocols

To facilitate further research and direct comparison of the methyl ester isomers, detailed protocols for key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds (methyl 2-(2-hydroxyphenyl)acetate, this compound, and methyl 2-(4-hydroxyphenyl)acetate) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, based on the Ellman method, measures the inhibition of AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the buffer.

  • Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., galantamine).

  • In a 96-well plate, add 20 µL of the test compound, 140 µL of phosphate buffer, and 20 µL of DTNB.

  • Add 20 µL of the AChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of ATCI.

  • Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Key Concepts

The following diagrams illustrate the general mechanism of antioxidant action and a typical experimental workflow.

Figure 1: General Mechanism of Radical Scavenging by Phenolic Antioxidants Antioxidant Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Antioxidant->Radical H• donation StableRadical Stable Antioxidant Radical (Ar-O•) Antioxidant->StableRadical NeutralizedMolecule Neutralized Molecule (RH) Radical->NeutralizedMolecule

Figure 1: General Mechanism of Radical Scavenging by Phenolic Antioxidants. This diagram illustrates how a phenolic antioxidant neutralizes a free radical by donating a hydrogen atom, resulting in a more stable antioxidant radical and a neutralized molecule.

Figure 2: Experimental Workflow for Biological Activity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions of Isomers Incubation Incubate with Biological Target (e.g., Enzyme, Cells) CompoundPrep->Incubation ReagentPrep Prepare Assay Reagents ReagentPrep->Incubation Measurement Measure Biological Response (e.g., Absorbance, Fluorescence) Incubation->Measurement Calculation Calculate % Inhibition or Activity Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Isomer Potency IC50->Comparison

Figure 2: Experimental Workflow for Biological Activity Screening. This flowchart outlines the key steps involved in a typical in vitro biological assay, from preparation of compounds and reagents to data analysis and comparison of isomer potency.

References

"comparative analysis of synthesis methods for methyl hydroxyphenylacetate isomers"

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of methyl hydroxyphenylacetate isomers, key intermediates in the pharmaceutical and fine chemical industries, can be achieved through various methods. This guide provides a comparative analysis of the prevalent synthesis routes for the ortho (2-), meta (3-), and para (4-) isomers of methyl hydroxyphenylacetate, with a focus on reaction conditions, yields, and experimental protocols.

Comparison of Synthesis Methods

The most common and direct method for synthesizing methyl hydroxyphenylacetate isomers is the Fischer esterification of the corresponding hydroxyphenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid. However, alternative methods have been developed, particularly for the ortho isomer, to circumvent issues like side reactions and to improve yield.

IsomerSynthesis MethodCatalystReaction TimeTemperatureYieldPurityRef.
Methyl 2-hydroxyphenylacetate Fischer EsterificationSulfuric Acid2 hoursReflux~76%Not Specified[1]
Two-Step (Lactonization followed by Transesterification)Acidic (e.g., p-TsOH)Not Specified100-120°C (Lactonization), 50-80°C (Transesterification)High (claimed)Not Specified[2]
Methyl 3-hydroxyphenylacetate Fischer EsterificationSulfuric AcidNot SpecifiedRefluxNot SpecifiedNot Specified-
Methyl 4-hydroxyphenylacetate Fischer EsterificationSulfuric AcidOvernightReflux96%Not Specified[3]
Fischer Esterification with SOCl₂Thionyl Chloride3 hoursRefluxNot SpecifiedNot Specified[4]

Note: The yield for the Fischer esterification of 2-hydroxyphenylacetic acid was calculated based on the starting material and final product weight reported in the reference. The purity of the products was not explicitly stated in the referenced literature. A specific yield for the Fischer esterification of 3-hydroxyphenylacetic acid could not be found in the searched literature.

Experimental Protocols

Method 1: Fischer Esterification of Hydroxyphenylacetic Acids

This method is applicable to all three isomers, though yields may vary. The following is a general procedure based on typical laboratory practices for Fischer esterification.[5][6]

Reagents:

  • Hydroxyphenylacetic acid (ortho, meta, or para)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

Procedure:

  • To a solution of the respective hydroxyphenylacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux and maintain for the specified reaction time (e.g., 2 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude methyl hydroxyphenylacetate.

  • The crude product can be further purified by crystallization or column chromatography.

Method 2: Two-Step Synthesis of Methyl 2-hydroxyphenylacetate via Benzofuranone

This method is specific to the ortho isomer and is reported to provide high yields and avoid the formation of water as a byproduct.[2]

Step 1: Lactonization

  • In a mixed solution of 2-hydroxyphenylacetic acid and an aromatic hydrocarbon (e.g., toluene), add an acidic catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture at 100-120°C to facilitate the dehydration and formation of benzofuranone.

Step 2: Transesterification

  • To the reaction system from Step 1, add methanol.

  • Carry out the transesterification reaction at a temperature of 50-80°C to generate methyl 2-hydroxyphenylacetate.

  • After the reaction is complete, filter to remove the catalyst.

  • Concentrate the solution and cool for crystallization to obtain the final product.

Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Fischer_Esterification HPA Hydroxyphenylacetic Acid (o-, m-, or p-) Reflux Reflux HPA->Reflux MeOH Methanol MeOH->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Catalyst Workup Aqueous Workup & Purification Reflux->Workup Reaction Mixture Product Methyl Hydroxyphenylacetate Workup->Product Purified Product

Caption: General workflow for Fischer esterification.

Two_Step_Ortho_Synthesis oHPA 2-Hydroxyphenylacetic Acid Lactonization Lactonization (100-120°C) oHPA->Lactonization Toluene Toluene Toluene->Lactonization Catalyst1 Acid Catalyst Catalyst1->Lactonization Benzofuranone Benzofuranone Intermediate Lactonization->Benzofuranone Transesterification Transesterification (50-80°C) Benzofuranone->Transesterification MeOH Methanol MeOH->Transesterification Purification Filtration, Concentration, Crystallization Transesterification->Purification oProduct Methyl 2-Hydroxyphenylacetate Purification->oProduct

Caption: Two-step synthesis of the ortho isomer.

Concluding Remarks

The choice of synthesis method for methyl hydroxyphenylacetate isomers depends on the specific isomer desired and the scale of production. For the para and meta isomers, Fischer esterification remains a straightforward and high-yielding approach, particularly for the para isomer. For the ortho isomer, while direct esterification is feasible, the two-step method involving the formation of a benzofuranone intermediate may offer advantages in terms of yield and waste reduction, making it a potentially more efficient route for industrial applications. Further research is needed to establish a reliable and high-yielding protocol for the synthesis of the meta isomer.

References

A Comparative Analysis of Methyl 2-(2-hydroxyphenyl)acetate and Methyl 2-(3-hydroxyphenyl)acetate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the structural nuances between isomers is paramount. This guide provides an objective comparison of the ¹H and ¹³C NMR spectra of methyl 2-(2-hydroxyphenyl)acetate and methyl 2-(3-hydroxyphenyl)acetate, supported by experimental data and protocols.

The subtle difference in the position of the hydroxyl group on the phenyl ring between these two isomers leads to distinct chemical environments for the constituent protons and carbon atoms. These differences are readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.

Structural Isomers

Methyl 2-(2-hydroxyphenyl)acetate and this compound are structural isomers with the same molecular formula (C₉H₁₀O₃) but differing in the substitution pattern on the aromatic ring. This variation in the placement of the hydroxyl group significantly influences the electronic environment of the neighboring atoms, resulting in unique NMR spectral fingerprints for each compound.

Structural_Isomers Structural Isomers cluster_0 Methyl 2-(2-hydroxyphenyl)acetate cluster_1 This compound 2_hydroxy 3_hydroxy

Figure 1: Molecular structures of the two isomers.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra reveal key differences in the chemical shifts and coupling patterns of the aromatic protons, as well as the methylene and methyl protons of the acetate group.

Proton Assignment Methyl 2-(2-hydroxyphenyl)acetate This compound
Aromatic Protons 7.18 (dd, J=7.4, 1.6 Hz, 1H), 7.11 (ddd, J=8.1, 7.4, 1.6 Hz, 1H), 6.90 (dd, J=8.1, 1.2 Hz, 1H), 6.83 (td, J=7.4, 1.2 Hz, 1H)7.18 (t, J=7.8 Hz, 1H), 6.83-6.75 (m, 3H)
Methylene Protons (-CH₂-) 3.66 (s, 2H)3.61 (s, 2H)
Methyl Protons (-OCH₃) 3.72 (s, 3H)3.69 (s, 3H)
Hydroxyl Proton (-OH) 7.49 (s, 1H)6.20 (s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Spectra were referenced to an internal standard.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra further highlight the electronic differences between the two isomers, with notable variations in the chemical shifts of the aromatic carbons.

Carbon Assignment Methyl 2-(2-hydroxyphenyl)acetate This compound
Carbonyl Carbon (C=O) 172.9172.5
Aromatic Carbons 154.9, 131.2, 128.8, 122.5, 120.6, 116.3156.1, 135.8, 129.9, 120.5, 116.3, 114.4
Methylene Carbon (-CH₂-) 36.241.0
Methyl Carbon (-OCH₃) 52.252.1

Note: Chemical shifts (δ) are reported in parts per million (ppm). Spectra were referenced to the deuterated solvent signal.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

NMR_Workflow General NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Data Acquisition (¹H and ¹³C Spectra) Shimming->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Figure 2: A generalized workflow for acquiring NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (methyl 2-(2-hydroxyphenyl)acetate or this compound).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

2. Transfer to NMR Tube:

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

3. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the magnet.

4. Data Acquisition:

  • Lock onto the deuterium signal of the solvent (CDCl₃).

  • Optimize the magnetic field homogeneity by shimming the spectrometer.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum using standard acquisition parameters with proton decoupling.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) signals.

  • Phase the resulting spectra to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Reference the chemical shifts in the ¹H spectrum to the TMS signal (0 ppm) and in the ¹³C spectrum to the residual solvent signal of CDCl₃ (77.16 ppm).

Conclusion

The distinct NMR spectra of methyl 2-(2-hydroxyphenyl)acetate and this compound provide a clear and reliable method for their differentiation. The differences in chemical shifts and coupling patterns, particularly in the aromatic region, are a direct consequence of the varied electronic effects imparted by the hydroxyl group at the ortho and meta positions, respectively. This comparative guide serves as a valuable resource for the structural verification and analysis of these important isomeric compounds.

A Comparative Guide to the Structure-Activity Relationship of Methyl Hydroxyphenylacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The position of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of phenolic compounds. This substitution pattern influences the molecule's electronic properties, steric hindrance, and its ability to participate in hydrogen bonding and radical scavenging, thereby dictating its antioxidant, anti-inflammatory, and cytotoxic potential.

Structure-Activity Relationship Principles

The biological activity of the methyl hydroxyphenylacetate isomers is intrinsically linked to the position of the hydroxyl (-OH) group on the phenyl ring relative to the methyl acetate group.

  • Ortho-isomer (Methyl 2-hydroxyphenylacetate): The proximity of the hydroxyl group to the ester functionality can lead to intramolecular hydrogen bonding. This interaction can affect the acidity of the phenolic proton and the molecule's conformation, which in turn can influence its interaction with biological targets and its radical scavenging ability.

  • Meta-isomer (Methyl 3-hydroxyphenylacetate): The hydroxyl group in the meta position has a different electronic influence on the ester group compared to the ortho and para positions. Its ability to stabilize a phenoxy radical through resonance is generally considered to be less effective than that of the para-isomer.

  • Para-isomer (Methyl 4-hydroxyphenylacetate): In the para-isomer, the hydroxyl group is positioned opposite the methyl acetate group. This arrangement allows for effective resonance stabilization of the phenoxy radical formed during antioxidant activity, which often translates to higher radical scavenging potential. Methyl 4-hydroxyphenylacetate has been identified as a metabolite in some microorganisms and its potential biological activities are an area of interest.[1]

Comparative Biological Activities: An Overview

While direct, side-by-side quantitative data is scarce, the following sections detail the expected trends in activity based on established SAR principles for phenolic compounds and provide the methodologies for empirical validation.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely dependent on their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Expected Trend in Activity: Based on the principles of resonance stabilization of the resulting phenoxy radical, the antioxidant activity is often predicted to follow the order: para-isomer > ortho-isomer > meta-isomer .

dot

G cluster_antioxidant Antioxidant Activity Workflow start Prepare Isomer Solutions (ortho, meta, para) dpph DPPH Radical Scavenging Assay start->dpph no_scavenging Nitric Oxide Scavenging Assay start->no_scavenging measure_dpph Measure Absorbance at 517 nm dpph->measure_dpph measure_no Measure Absorbance at 546 nm no_scavenging->measure_no calculate_ic50_dpph Calculate % Inhibition and IC50 Values measure_dpph->calculate_ic50_dpph calculate_ic50_no Calculate % Inhibition and IC50 Values measure_no->calculate_ic50_no compare_antioxidant Compare IC50 Values calculate_ic50_dpph->compare_antioxidant calculate_ic50_no->compare_antioxidant

Caption: Workflow for comparing the antioxidant activity of isomers.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

Expected Trend in Activity: The capacity to inhibit NO production can be linked to antioxidant activity, as oxidative stress is a key component of inflammation. Therefore, a similar trend of para > ortho > meta may be anticipated.

dot

G cluster_antiinflammatory Anti-inflammatory Activity Workflow start Culture Macrophages (e.g., RAW 264.7) stimulate Stimulate with LPS start->stimulate treat Treat with Isomers (ortho, meta, para) stimulate->treat incubate Incubate treat->incubate griess Griess Assay for Nitrite Concentration incubate->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % NO Inhibition and IC50 Values measure->calculate compare Compare IC50 Values calculate->compare

Caption: Workflow for assessing anti-inflammatory activity.

Cytotoxic Activity

The cytotoxicity of phenolic compounds against cancer cell lines can be influenced by a variety of factors, including their ability to induce oxidative stress at higher concentrations and to interact with cellular enzymes and signaling pathways.

Expected Trend in Activity: The structure-activity relationship for cytotoxicity is more complex and cell-line dependent. It is not as straightforward to predict as antioxidant activity. Empirical testing is essential to determine the cytotoxic profile of each isomer.

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G cluster_cytotoxicity Cytotoxicity Workflow start Seed Cancer Cells (e.g., HeLa, MCF-7, A549) treat Treat with Isomers (ortho, meta, para) start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 Values measure->calculate compare Compare IC50 Values calculate->compare

Caption: Workflow for evaluating the cytotoxicity of isomers.

Experimental Protocols

To facilitate direct comparison, the following are detailed protocols for the key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant activity of pure compounds and extracts.

Principle: DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of the ortho-, meta-, and para-isomers of methyl hydroxyphenylacetate in methanol. From these, create a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of each isomer.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the methyl hydroxyphenylacetate isomers in a suitable solvent.

  • Reaction Mixture: To 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4), add 0.5 mL of each sample dilution. The control contains the solvent instead of the sample.

  • Incubation: Incubate the mixtures at 25°C for 150 minutes.

  • Color Development: Add 0.5 mL of the Griess reagent to each reaction mixture.

  • Measurement: Measure the absorbance at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Determine the IC50 value from the plot of percentage scavenging against isomer concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the methyl hydroxyphenylacetate isomers. Include a vehicle control (solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells: % Cell Viability = (Abs_sample / Abs_control) * 100

  • IC50 Determination: The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The positional isomerism of the hydroxyl group on the phenyl ring of methyl hydroxyphenylacetate is expected to significantly impact its biological activities. While direct comparative data is lacking, established structure-activity relationship principles for phenolic compounds suggest that the para-isomer is likely to exhibit the most potent antioxidant and, consequently, anti-inflammatory activities. The cytotoxic effects are more complex and require empirical evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and compare the biological profiles of these isomers, thereby contributing valuable data to the field of medicinal chemistry and drug discovery.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl 2-(3-hydroxyphenyl)acetate, ensuring the integrity of your experiments and the safety of laboratory personnel.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical include harm if swallowed, skin and eye irritation, and potential respiratory irritation. It is also noted as being harmful to aquatic life.

Hazard Identification and Precautionary Statements:

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects
Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P273Avoid release to the environment

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Body PartPPE ItemSpecification
Eyes/Face Safety GogglesChemical splash goggles should be worn at all times to protect from splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length to protect skin and clothing.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood handling Handling & Use - Use clean, dry glassware - Avoid generating aerosols prep->handling storage Temporary Storage - Tightly sealed container - Clearly labeled handling->storage spill Spill Response - Evacuate and ventilate - Use absorbent material handling->spill disposal Disposal - Follow institutional guidelines - Do not pour down the drain storage->disposal

Safe Handling Workflow
First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

First Aid Measures for Exposure:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulations.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Any materials such as gloves, paper towels, or absorbent pads that come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured and triple-rinsed containers can then be disposed of as regular waste, in accordance with institutional policies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.